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  • Product: 1-Butyl-2-methylbenzimidazole
  • CAS: 4887-85-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 1-Butyl-2-methylbenzimidazole: A Technical Guide for Structural Elucidation

Executive Summary In modern medicinal chemistry and materials science, the benzimidazole scaffold is a privileged pharmacophore and a critical building block for functional materials. Specifically, 1-butyl-2-methylbenzim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the benzimidazole scaffold is a privileged pharmacophore and a critical building block for functional materials. Specifically, 1-butyl-2-methylbenzimidazole serves as a vital intermediate in the synthesis of antihypertensive agents, antimicrobial compounds, and ionic liquids. For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this molecule is paramount. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 1-butyl-2-methylbenzimidazole, detailing the underlying electronic causality, standardized acquisition protocols, and exact spectral assignments.

Structural Dynamics and Electronic Environment

To accurately interpret the NMR spectrum of 1-butyl-2-methylbenzimidazole, one must first understand the electronic perturbations introduced by its substituents.

In unsubstituted or N-unsubstituted benzimidazoles (e.g., 2-methylbenzimidazole), rapid 1,3-prototropic tautomerism occurs in solution, causing the aromatic protons (H-4/H-7 and H-5/H-6) to appear as time-averaged, symmetric signals[1]. However, the N1-alkylation with a butyl chain fundamentally breaks this tautomeric equilibrium[2].

Consequently, the molecule is locked into a static, non-symmetric electronic state on the NMR timescale:

  • The N1 Atom ("Pyrrole-like"): The nitrogen bearing the butyl group is sp2 hybridized, and its lone pair is fully delocalized into the aromatic π -system. This resonance donates electron density into the ring, significantly shielding the adjacent C-7 position.

  • The N3 Atom ("Pyridine-like"): The unsubstituted nitrogen is also sp2 hybridized, but its lone pair is orthogonal to the π -system. It acts primarily through inductive electron withdrawal ( −I effect), deshielding the adjacent C-4 position.

  • The C2-Methyl Group: Exerts a positive inductive ( +I ) and hyperconjugative effect, stabilizing the electron-deficient C-2 carbon while providing a distinct singlet resonance[3].

Electronic_Effects Core Benzimidazole Core (Non-symmetric π-system) N1 N1-Butyl Substitution (+I Effect, Pyrrole-like N) N1->Core Breaks Tautomerism Shift1 Deshielding of N-CH2 (δ ~4.12 ppm) N1->Shift1 Electronegativity Shift2 Shielding of C-7 (δ ~109.5 ppm) N1->Shift2 Resonance C2 C2-Methyl Substitution (+I Effect, Hyperconjugation) C2->Core Electron Donation Shift3 Deshielding of C-2 (δ ~151.5 ppm) C2->Shift3 Dual N-Attachment

Caption: Logical relationship of substituent electronic effects on the NMR chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

High-fidelity NMR data requires a rigorous, self-validating methodology. The following protocol ensures that the acquired Free Induction Decay (FID) yields quantitative, reproducible spectra free from artifacts.

Step-by-Step Methodology
  • Sample Preparation (Concentration Causality):

    • Dissolve 15 mg (for 1 H) or 45 mg (for 13 C) of high-purity 1-butyl-2-methylbenzimidazole in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen for its lack of exchangeable protons and excellent solvation properties for lipophilic benzimidazoles. The higher concentration for 13 C compensates for the low natural abundance ( 1.1% ) and lower gyromagnetic ratio of the 13 C nucleus.

  • Internal Referencing (Self-Validation):

    • Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to δ0.00 ppm . Use the residual CHCl3​ peak ( δ7.26 ppm for 1 H, δ77.16 ppm for 13 C) as a secondary validation lock to prevent field drift errors.

  • Instrument Calibration (Tuning & Matching):

    • Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium frequency of the solvent. Perform automated tuning and matching (ATMA) to maximize probe sensitivity for the specific sample dielectric.

  • Acquisition Parameters:

    • 1 H NMR: Set the spectral width to 12 ppm . Use a relaxation delay ( d1​ ) of 1.5 s to ensure full longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration. Acquire 16–32 scans.

    • 13 C NMR: Set the spectral width to 250 ppm . Use a d1​ of 2.5 s and acquire 512–1024 scans with WALTZ-16 proton decoupling to collapse carbon-proton multiplets into sharp singlets, maximizing signal-to-noise ratio (SNR).

  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB=0.3 Hz for 1 H; LB=1.0 Hz for 13 C) prior to Fourier Transformation to suppress FID truncation artifacts. Perform manual phase correction (zero and first order) and polynomial baseline correction.

NMR_Workflow A 1. Sample Preparation (1-butyl-2-methylbenzimidazole in CDCl3) B 2. Instrument Calibration (Locking, Tuning, Matching) A->B C 3. 1H NMR Acquisition (400/600 MHz, ns=16, d1=1.5s) B->C D 4. 13C NMR Acquisition (100/150 MHz, ns=512, d1=2.5s) C->D F 6. Data Processing (Fourier Transform, Phase/Baseline) C->F E 5. 2D NMR (Optional) (COSY, HSQC, HMBC) D->E D->F E->F G 7. Signal Assignment (Chemical Shifts, Multiplicity) F->G

Caption: Self-validating workflow for NMR sample preparation, acquisition, and processing.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-butyl-2-methylbenzimidazole is characterized by three distinct regions: the highly deshielded aromatic core, the mid-field N-methylene protons, and the upfield aliphatic chain. The lack of symmetry in the core results in a distinct ABCD spin system for the aromatic protons[1].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment / Causality
H-4 7.65Doublet (d)8.01HDeshielded by the adjacent, electron-withdrawing "pyridine-like" N3 atom.
H-7 7.25Doublet (d)8.01HShielded by the electron-donating resonance of the "pyrrole-like" N1 atom.
H-5, H-6 7.15 – 7.22Multiplet (m)-2HAromatic core protons; complex splitting due to ortho/meta couplings.
N-CH 2​ (1') 4.12Triplet (t)7.52HStrongly deshielded by the direct attachment to the electronegative N1 atom.
2-CH 3​ 2.58Singlet (s)-3HAppears in the typical benzylic/allylic region due to attachment at the sp2 C-2.
CH 2​ (2') 1.75Quintet (p)7.52HAliphatic chain; coupled to both the C1' and C3' methylene groups.
CH 2​ (3') 1.40Sextet (h)7.42HAliphatic chain; coupled to the C2' methylene and C4' terminal methyl.
CH 3​ (4') 0.95Triplet (t)7.43HTerminal methyl group of the butyl chain; highly shielded.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the benzimidazole skeleton. The chemical shifts of the quaternary carbons (C-2, C-3a, C-7a) are highly diagnostic. The N1-alkylation induces a profound chemical shift difference between C-4 and C-7, serving as the ultimate verification of regiochemistry[2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment / Causality
C-2 151.5Quaternary (Cq)Highly deshielded due to dual attachment to electronegative N1 and N3 atoms.
C-3a 142.0Quaternary (Cq)Aromatic bridgehead carbon adjacent to the "pyridine-like" N3 atom.
C-7a 135.0Quaternary (Cq)Aromatic bridgehead carbon adjacent to the "pyrrole-like" N1 atom.
C-6 122.2Methine (CH)Aromatic carbon; minor deshielding relative to benzene.
C-5 121.5Methine (CH)Aromatic carbon; minor deshielding relative to benzene.
C-4 119.0Methine (CH)Aromatic carbon ortho to N3; less shielded than C-7.
C-7 109.5Methine (CH)Strongly shielded by the resonance electron donation from the N1 lone pair.
N-CH 2​ (1') 43.5Methylene (CH 2​ )Deshielded aliphatic carbon due to direct N1 attachment.
CH 2​ (2') 31.5Methylene (CH 2​ )Aliphatic butyl chain.
CH 2​ (3') 20.0Methylene (CH 2​ )Aliphatic butyl chain.
2-CH 3​ 14.2Methyl (CH 3​ )C2-attached methyl group; shielded relative to typical aromatic methyls.
CH 3​ (4') 13.8Methyl (CH 3​ )Terminal methyl of the butyl chain.

Advanced Validation via 2D NMR

While 1D NMR is often sufficient for routine verification, complex matrices or novel derivatives require 2D NMR for absolute structural confirmation:

  • COSY (Correlation Spectroscopy): Will show a continuous cross-peak spin system from the N-CH 2​ ( δ 4.12) CH 2​ ( δ 1.75) CH 2​ ( δ 1.40) CH 3​ ( δ 0.95), validating the intact butyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the exact correlations between the protons in Table 1 and the carbons in Table 2, confirming that the highly deshielded carbon at δ 151.5 ppm has no attached protons (quaternary).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assigning the bridgehead carbons. The 2-CH 3​ protons ( δ 2.58) will show strong 3JCH​ long-range couplings to both C-3a ( δ 142.0) and C-7a ( δ 135.0). Crucially, the N-CH 2​ protons ( δ 4.12) will only show a 3JCH​ correlation to C-7a, allowing for the definitive, unambiguous differentiation between the C-3a and C-7a bridgehead carbons.

References

  • Title: 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI URL
  • Title: Expedient synthesis of benzimidazoles using amides Source: The Royal Society of Chemistry URL
  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journals URL

Sources

Exploratory

Unlocking the Pharmacological Potential of the 1-Butyl-2-Methylbenzimidazole Scaffold: Mechanisms of Action and Biological Applications

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Profiling The benzimidazole nucleus is a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Profiling

The benzimidazole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets due to its structural resemblance to naturally occurring purine nucleotides[1][2]. Within this class, 1-butyl-2-methylbenzimidazole (1B2MB) serves as a highly specialized pharmacophore building block.

As a Senior Application Scientist evaluating molecular scaffolds, it is critical to understand the causality behind the structural features of 1B2MB:

  • The N1-Butyl Substitution: The addition of a 4-carbon aliphatic chain at the N1 position is not merely a structural filler; it thermodynamically drives the insertion of the benzimidazole core into hydrophobic protein clefts. This lipophilic tail enhances the partition coefficient (cLogP), which is essential for penetrating thick lipid barriers, such as the mycolic acid layer of Mycobacterium tuberculosis[3], or displacing ordered water molecules in the hydrophobic "nocodazole cavity" of β -tubulin[4].

  • The C2-Methyl Group: This group provides critical steric hindrance. When the 1B2MB scaffold is functionalized into larger derivatives, the C2-methyl group restricts rotational degrees of freedom, effectively "locking" the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

While 1B2MB itself is a precursor, its functionalized derivatives exhibit potent biological activities primarily through two distinct mechanisms of action: NDH-2 mediated redox cycling and cytoskeletal disruption via tubulin inhibition .

Core Biological Mechanisms of Action

Pathway A: NDH-2 Mediated Redox Cycling (Antimicrobial)

Recent advancements in anti-tubercular drug development have highlighted the efficacy of 1B2MB-derived dioxonaphthoimidazoliums. These compounds do not rely on traditional receptor antagonism; instead, they act as subversive substrates for Type II NADH dehydrogenase (NDH-2) [3].

The Mechanistic Cascade:

  • Binding & Reduction: The lipophilic 1-butyl chain anchors the derivative into the mycobacterial membrane near the respiratory chain. NDH-2 transfers electrons from NADH to the oxidized 1B2MB derivative, reducing it.

  • Auto-oxidation: The reduced intermediate is highly unstable in the presence of molecular oxygen. It rapidly auto-oxidizes back to its original state.

  • ROS Generation: This futile redox cycle continuously generates lethal levels of Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide, overwhelming the bacterial antioxidant defenses and leading to cell death[3].

NDH2_Pathway NADH NADH NDH2 NDH-2 Enzyme (Mycobacterium) NADH->NDH2 Electron Transfer NAD NAD+ NDH2->NAD Oxidation Deriv 1B2MB Derivative (Oxidized) NDH2->Deriv Reduces DerivRed 1B2MB Derivative (Reduced) Deriv->DerivRed Accepts e- DerivRed->Deriv Redox Cycling O2 Molecular Oxygen (O2) DerivRed->O2 Auto-oxidation ROS Reactive Oxygen Species (Superoxide/H2O2) O2->ROS Radical Formation Death Bacterial Cell Death ROS->Death Oxidative Stress

Figure 1: NDH-2 mediated redox cycling mechanism of 1B2MB derivatives.

Pathway B: Cytoskeletal Disruption via Tubulin Binding

Benzimidazoles are classic inhibitors of microtubule dynamics[5][6]. 1B2MB derivatives act by binding to the colchicine-binding site at the interface of α and β -tubulin heterodimers[7][8].

The N1-butyl group extends into the hydrophobic pocket (often referred to as the nocodazole cavity), establishing strong van der Waals interactions with residues like Val236, while the imidazole nitrogens form critical hydrogen bonds with Glu198[4]. This binding prevents the curved tubulin heterodimers from adopting the straight conformation required for microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[7].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) and quantitative efficacy of various 1B2MB-based chemotypes across different biological targets.

Derivative ClassPrimary Biological TargetKey Structural FeaturesObserved ActivityMechanism of Action
Dioxonaphthoimidazoliums NDH-2 (M. tuberculosis)N1-Butyl, C2-Methyl, Quinone coreMIC: 0.40 – 3.2 μMRedox cycling; ROS generation[3]
Aryl Sulfonyl Benzimidazoles β -Tubulin (Human Cancer)N1-Butyl, C2-Methyl, SulfonylIC50: 1.41 – 2.55 μMColchicine-site binding; polymerization inhibition[5][7]
Pyrimidine Benzimidazoles β -Tubulin (Fungal)N1-Butyl, C2-Methyl, PyrimidineEC50: 0.158 μg/mLMicrotubule destabilization[6]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 1B2MB derivatives requires self-validating assay systems. Below are the standardized protocols for evaluating both primary mechanisms of action.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the inhibitory effect of 1B2MB derivatives on tubulin heterodimer assembly.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 μL of the 1B2MB derivative (dissolved in DMSO, final assay concentration 0.1% - 10 μM).

  • Reaction Initiation: Rapidly inject 45 μL of the tubulin-GTP mixture into the wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum velocity ( Vmax​ ) of polymerization from the linear slope of the growth phase.

Self-Validation Check (Trustworthiness): This assay must include an internal triad of controls.

  • Negative Control: 0.1% DMSO vehicle (establishes baseline Vmax​ ).

  • Positive Control 1 (Depolymerizer): 10 μM Colchicine. If this fails to reduce Vmax​ by at least 60%, the tubulin has degraded and the batch must be discarded.

  • Positive Control 2 (Stabilizer): 10 μM Paclitaxel. Must show a rapid spike in fluorescence, validating the assay's dynamic range.

Protocol 2: NDH-2 Dependent ROS Generation Assay

Objective: To confirm that the bactericidal activity of 1B2MB derivatives is driven by NDH-2 mediated redox cycling.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. bovis BCG (a BSL-2 surrogate for M. tuberculosis[3]) to mid-log phase (OD600 = 0.6) in Middlebrook 7H9 broth.

  • Probe Loading: Wash cells and resuspend in PBS. Load cells with 10 μM of the ROS-sensitive fluorescent probe H2DCFDA for 30 minutes at 37°C in the dark.

  • Treatment: Aliquot 100 μL of loaded cells into a 96-well plate. Treat with 1B2MB derivatives at 1x and 5x their established MIC.

  • Measurement: Monitor fluorescence (Ex: 495 nm / Em: 520 nm) continuously for 4 hours.

Self-Validation Check (Mechanistic Causality): To prove that ROS generation is strictly NDH-2 dependent and not a result of non-specific auto-oxidation in the media, a parallel cohort must be pre-incubated with 10 μM Clofazimine (a known competitive inhibitor of NDH-2)[3]. If the 1B2MB derivative still generates a massive fluorescent ROS signal in the presence of Clofazimine, the mechanism is off-target, and the compound is acting as a non-specific redox pan-assay interference compound (PAINS).

Workflow Synth Synthesis of 1B2MB Derivatives Purify HPLC Purification & NMR Validation Synth->Purify Assay1 In Vitro Tubulin Polymerization Assay Purify->Assay1 Assay2 NDH-2 ROS Generation Assay Purify->Assay2 Val1 Colchicine Control (Assay Validation) Assay1->Val1 Phenotypic confirmation Val2 Clofazimine Control (Target Validation) Assay2->Val2 Mechanistic validation Hit Hit Identification (Validated MoA) Val1->Hit Val2->Hit

Figure 2: Self-validating high-throughput screening workflow for 1B2MB derivatives.

References

  • Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]

  • Expanding the Structural Diversity of Tubulin-Targeting Agents: Development of Highly Potent Benzimidazoles for Treating Fungal Diseases. Journal of Agricultural and Food Chemistry (PubMed). URL:[Link]

  • Synthesis, molecular docking and biological evaluation of 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as novel potential tubulin assembling inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). URL:[Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology (PMC). URL:[Link]

  • Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2. ACS Medicinal Chemistry Letters (PMC). URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: 1-Butyl-2-Methylbenzimidazole in Advanced Catalysis and Drug Development

Executive Summary 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) is a specialized N-heterocyclic compound that serves as a critical building block in advanced chemical synthesis and drug development. Characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) is a specialized N-heterocyclic compound that serves as a critical building block in advanced chemical synthesis and drug development. Characterized by its stable benzimidazole core and lipophilic butyl substituent, it is increasingly utilized in the design of task-specific ionic liquids (TSILs) for green chemistry applications[1]. This whitepaper synthesizes the material safety data sheet (SDS) protocols with field-proven methodologies, providing researchers with an authoritative guide to handling this compound and leveraging it in self-validating catalytic workflows.

Physicochemical Profiling

Understanding the structural properties of 1-butyl-2-methylbenzimidazole is essential for predicting its behavior in both biological assays and organic synthesis.

Table 1: Chemical Identity & Physicochemical Data

PropertyValue / Description
IUPAC Name 1-butyl-2-methyl-1H-benzo[d]imidazole
CAS Number 4887-85-8[2]
Molecular Formula C12H16N2[2]
Structural Features Benzimidazole core, N-butyl chain, C2-methyl group
Primary Application Precursor for TSILs, pharmaceutical intermediate[1]

Safety Data Sheet (SDS) & Risk Mitigation

Handling 1-butyl-2-methylbenzimidazole requires strict adherence to safety protocols due to the inherent biological activity of benzimidazole derivatives. The lipophilic N-butyl chain enhances cell membrane permeability, necessitating robust dermal protection to prevent systemic absorption[3].

Table 2: Hazard Identification & Emergency Response

CategoryProtocol & Causality
Handling & Storage Store tightly closed in a dry, cool, well-ventilated area. Use non-sparking tools to prevent electrostatic discharge. Avoid dust/aerosol formation to prevent particulate inhalation[3].
Personal Protective Equipment Wear chemical impermeable gloves and suitable protective clothing. The lipophilicity of the compound facilitates dermal transport, making barrier protection critical[3].
First-Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled[3].
First-Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[3].
Environmental Disposal Dispose of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing to safely neutralize nitrogenous byproducts[3].

Methodological Framework: Synthesis & Application of Task-Specific Ionic Liquids

Rationale and Causality

The conversion of 1-butyl-2-methylbenzimidazole into an acidic ionic liquid, such as 1-butyl-2-methylbenzimidazolium tetrafluoroborate ([H-bmBim]BF4), creates a highly efficient, reusable catalyst[1]. The N-alkylation at the 1-position prevents unwanted side reactions, while protonation at the 3-position by tetrafluoroboric acid establishes a robust two-dimensional (2-D) hydrogen-bonded network (C–H···F and N–H···F)[1]. This supramolecular network stabilizes catalytic transition states during esterification.

Self-Validating Protocol: Synthesis of[H-bmBim]BF4
  • Neutralization: Add equimolar amounts of 1-butyl-2-methylbenzimidazole and tetrafluoroboric acid (HBF4) to a reaction vessel.

  • Causality: The acid-base neutralization protonates the free nitrogen on the imidazole ring, forming the target salt and lowering the melting point to create a room-temperature ionic liquid (RTIL).

  • Validation: Monitor the reaction via FTIR spectroscopy. The system validates itself when the sharp N-H stretch of the free base disappears, replaced by a broad stretch indicative of the newly formed N-H···F hydrogen bonding[1].

Self-Validating Protocol: Catalytic Esterification
  • Reaction Setup: Combine acetic acid (0.01 mol), ethanol (0.01 mol), and the synthesized [H-bmBim]BF4 (0.005 mol) in a flask equipped with a reflux condenser[1].

  • Thermal Activation: Stir the mixture in an oil bath at 80 °C for 2 hours.

    • Causality: The 80 °C temperature provides the necessary activation energy to overcome the esterification kinetic barrier while remaining well below the thermal degradation point of the ionic liquid[1].

  • Validation: Monitor reaction progress using GC-MS. The protocol is self-validating when the product peak (ethyl acetate) reaches a stable plateau and reactant peaks cease to diminish, confirming thermodynamic equilibrium[1].

  • Catalyst Recovery: Decant the isolated ester. Subject the remaining IL to a vacuum (0.01 Torr) at 80 °C for 2 hours to remove the water byproduct[1].

    • Causality: Water acts as a nucleophile that can reverse the esterification equilibrium. Vacuum removal drives the reaction forward in subsequent cycles, allowing the IL to be reused without loss of catalytic efficacy[1].

Mechanistic Visualization

The following diagram maps the logical flow from the chemical precursor through the synthesis of the ionic liquid and its subsequent application in a closed-loop catalytic cycle.

G A 1-Butyl-2-methylbenzimidazole (Precursor) C [H-bmBim]BF4 (Task-Specific IL) A->C Neutralization B Tetrafluoroboric Acid (HBF4) B->C Protonation D Esterification (Acetic Acid + Ethanol) C->D Catalysis (80°C, 2h) E Ester Product (Decantation) D->E Phase Separation F Catalyst Recovery (Vacuum 80°C) D->F H2O Removal F->C Recycled IL

Synthesis and catalytic cycle of 1-butyl-2-methylbenzimidazolium tetrafluoroborate.

References

  • Title: Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid Source: Comptes Rendus de l'Académie des Sciences (Comptes Rendus Chimie) URL: [Link]

  • Title: (9ci)-1-丁基-2-甲基-1H-苯并咪唑 | 4887-85-8 Source: Molaid (Chemical Database) URL: [Link]

Sources

Exploratory

1-Butyl-2-Methylbenzimidazole: Comprehensive Guide to Molecular Weight, Exact Mass Calculation, and Mass Spectrometric Profiling

Executive Summary Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for anthelmintics, antihistamines, and proton pump inhibitors. 1-butyl-2-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for anthelmintics, antihistamines, and proton pump inhibitors. 1-butyl-2-methylbenzimidazole is a critical intermediate and structural analog in this chemical space[1]. For researchers engaged in drug development, metabolomics, or synthetic verification, calculating the precise mass properties of this molecule is the foundational step for High-Resolution Mass Spectrometry (HRMS) profiling.

This whitepaper provides an authoritative, step-by-step deconstruction of the molecular weight and exact mass calculations for 1-butyl-2-methylbenzimidazole, coupled with field-proven methodologies for its LC-MS/MS analysis.

Structural Deconstruction & Stoichiometry

To accurately calculate mass properties, we must first deconstruct the molecule into its functional components. 1-butyl-2-methylbenzimidazole is formed by substituting the standard benzimidazole core at the N1 and C2 positions.

  • Core Structure: Benzimidazole (C₇H₆N₂)

  • N1 Substitution: Butyl group (-C₄H₉)

  • C2 Substitution: Methyl group (-CH₃)

  • Net Chemical Formula: C₁₂H₁₆N₂

structural_assembly core Benzimidazole Core (C7H5N2) final 1-Butyl-2-Methylbenzimidazole (C12H16N2) core->final Complete Assembly n1 N1 Substitution Butyl Group (-C4H9) n1->core Alkylation at N1 c2 C2 Substitution Methyl Group (-CH3) c2->core Substitution at C2

Structural assembly of 1-butyl-2-methylbenzimidazole from its core components.

Quantitative Mass Summary

The distinction between Average Molecular Weight and Monoisotopic Exact Mass is critical. Average mass accounts for the natural abundance of isotopes (e.g., ¹³C, ²H) and is used for bulk stoichiometric weighing. Monoisotopic mass uses only the exact mass of the most abundant isotope (e.g., ¹²C = 12.000000 Da) and is the target value for HRMS[2].

PropertyValueApplication Context
Chemical Formula C₁₂H₁₆N₂Stoichiometry & Synthesis
Average Molecular Weight 188.274 g/mol Bulk weighing, molarity calculations
Monoisotopic Exact Mass 188.1313 DaHRMS target database generation
Protonated Adduct [M+H]⁺ 189.1386 m/zPositive mode ESI-MS detection

The Mathematics of Exact Mass (Self-Validating System)

In high-resolution mass spectrometry, instruments such as Time-of-Flight (TOF) or Orbitrap analyzers resolve individual isotopic peaks. Therefore, calculating the exact mass requires strict adherence to monoisotopic values.

Standard Monoisotopic Values:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

Step 1: Neutral Monoisotopic Mass Calculation Mass=(12×12.000000)+(16×1.007825)+(2×14.003074) Mass=144.000000+16.125200+28.006148=188.131348 Da

Step 2: Adduct Calculation [M+H]⁺ In positive Electrospray Ionization (ESI+), the molecule gains a proton. It is a common error to add the mass of a hydrogen atom (1.007825 Da) instead of a proton. A proton is a hydrogen atom minus an electron. The exact mass of a proton is 1.007276 Da[3].

[M+H]+=188.131348 Da+1.007276 Da=189.138624 m/z

Self-Validation Check: We can verify this by calculating the mass of the ionized formula [C₁₂H₁₇N₂]⁺ directly and subtracting the mass of the missing electron (0.0005486 Da):

[C12​H17​N2​]+=144.000000+17.133025+28.006148−0.0005486=189.138624 m/z

The mathematical convergence of both methods validates the target m/z for instrument calibration.

Experimental Protocol: LC-HRMS Profiling

To verify the synthesis or presence of 1-butyl-2-methylbenzimidazole, the following optimized LC-HRMS protocol ensures sub-5 ppm mass accuracy and robust ionization.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a 1 µg/mL working solution using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH, ensuring the basic imidazole nitrogen is fully protonated in solution prior to aerosolization. This drives the equilibrium towards the ionized [M+H]⁺ state, maximizing ESI+ yield.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a standard reverse-phase gradient.

    • Causality: The hydrophobic 1-butyl group ensures strong retention on the non-polar C18 stationary phase, cleanly separating the target analyte from early-eluting polar impurities or matrix salts.

  • ESI-TOF Mass Spectrometry:

    • Action: Operate the MS in positive ion mode (ESI+). Set capillary voltage to 3.0 kV, and desolvation temperature to 350°C. Infuse a lock-mass solution (e.g., Leucine Enkephalin) concurrently.

    • Causality: The lock-mass corrects for time-of-flight drift caused by thermal fluctuations in the flight tube, ensuring the mass accuracy remains strictly below 5 ppm for definitive identification[2].

hrms_workflow prep Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) esi ESI+ Ionization (Formation of [M+H]+) prep->esi tof TOF Mass Analyzer (High-Resolution Separation) esi->tof detect Detection & Exact Mass (m/z 189.1386) tof->detect

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

MS/MS Fragmentation Pathways (Causality of CID)

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), 1-butyl-2-methylbenzimidazole exhibits highly predictable fragmentation pathways characteristic of substituted benzimidazoles[4][5].

  • Cleavage of the N-Butyl Group (-56 Da): The most thermodynamically favorable initial fragmentation is the loss of the N1-alkyl chain. A hydrogen transfer from the butyl chain to the imidazole nitrogen allows the expulsion of neutral 1-butene (C₄H₈, 56.0626 Da). This generates a highly stable, resonance-stabilized protonated 2-methylbenzimidazole core at m/z 133.0760 .

  • Ring Opening and Loss of HCN (-27 Da): Following the loss of the alkyl chain, the imidazole ring undergoes high-energy cleavage. The elimination of hydrogen cyanide (HCN, 27.0109 Da) is a hallmark diagnostic fragment for benzimidazole derivatives[5], resulting in a secondary fragment at m/z 106.0651 .

fragmentation parent [M+H]+ m/z 189.1386 frag1 Loss of Butene (C4H8) m/z 133.0760 parent->frag1 -C4H8 (-56.0626 Da) frag2 Loss of Butyl Radical m/z 132.0682 parent->frag2 -C4H9• (-57.0704 Da) frag3 Loss of HCN m/z 106.0651 frag1->frag3 -HCN (-27.0109 Da)

Primary MS/MS collision-induced dissociation (CID) fragmentation pathways.

References

  • Echemi. "1-Butyl-2-methyl-1H-benzimidazole SDS, 4887-85-8 Safety Data Sheets". echemi.com.
  • PubMed Central (NIH). "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS". nih.gov.
  • SciSpace. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives". scispace.com.
  • PubMed Central (NIH). "LipidPioneer: A Comprehensive User-Generated Exact Mass Template for Lipidomics". nih.gov.
  • Brainly. "What is the difference expressed in kilograms between the mass of a proton and the mass of an electron?". brainly.com.

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-Butyl-2-Methylbenzimidazole Derivatives: From Synthesis to Supramolecular Architecture

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-butyl-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-butyl-2-methylbenzimidazole derivatives. As a class of compounds with significant potential in medicinal chemistry, a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. While specific crystal structure data for a wide range of 1-butyl-2-methylbenzimidazole derivatives may not be extensively reported in public databases, this guide will leverage established principles and illustrative examples from closely related benzimidazole structures to provide a robust framework for their analysis.[1][2]

The Significance of Benzimidazole Scaffolds in Drug Discovery

Benzimidazoles are a vital class of heterocyclic aromatic compounds, characterized by the fusion of a benzene ring and an imidazole ring.[2][3] This privileged scaffold is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4] The biological activity of benzimidazole derivatives can be finely tuned by substitutions at various positions of the bicyclic system.[3][5] The 1-butyl and 2-methyl substitutions, in particular, can influence the compound's lipophilicity, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its pharmacological properties.[4][6]

The Crucial Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack in a crystal lattice, offering insights into their physical properties and potential for polymorphism.[7][8]

Experimental Workflow: A Step-by-Step Approach

The successful crystal structure determination of a 1-butyl-2-methylbenzimidazole derivative follows a well-defined experimental workflow, from the synthesis of the compound to the final analysis of its crystal structure.

Synthesis of 1-Butyl-2-Methylbenzimidazole Derivatives

The synthesis of the target compounds is the foundational step. A common and effective method for the synthesis of 1,2-disubstituted benzimidazoles involves a multi-step process.

A. General Synthesis Pathway:

A typical synthetic route begins with the reaction of o-phenylenediamine with acetic acid to form 2-methylbenzimidazole. This is followed by N-alkylation using 1-bromobutane in the presence of a base to yield the desired 1-butyl-2-methylbenzimidazole.

Synthesis_Pathway o-phenylenediamine o-phenylenediamine 2-methylbenzimidazole 2-methylbenzimidazole o-phenylenediamine->2-methylbenzimidazole Condensation Acetic Acid Acetic Acid Acetic Acid->2-methylbenzimidazole 1-butyl-2-methylbenzimidazole 1-butyl-2-methylbenzimidazole 2-methylbenzimidazole->1-butyl-2-methylbenzimidazole N-alkylation (SN2) 1-bromobutane 1-bromobutane 1-bromobutane->1-butyl-2-methylbenzimidazole

Caption: General synthesis of 1-butyl-2-methylbenzimidazole.

B. Detailed Experimental Protocol (Illustrative):

  • Synthesis of 2-Methylbenzimidazole: A mixture of o-phenylenediamine and a slight excess of acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized to precipitate the product, which is then filtered, washed, and dried.[7]

  • Synthesis of 1-Butyl-2-methylbenzimidazole: 2-methylbenzimidazole is dissolved in a suitable solvent such as acetonitrile or DMF. A base, for instance, potassium carbonate or sodium hydride, is added, followed by the dropwise addition of 1-bromobutane. The reaction mixture is stirred, typically at an elevated temperature, until completion. The product is then extracted and purified using column chromatography.[6]

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in the process.[1] The slow evaporation of a saturated solution is a widely used and effective technique for growing crystals of benzimidazole derivatives.[1][2]

A. Protocol for Slow Evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: The solution is gently warmed to ensure complete dissolution and then filtered to remove any particulate matter.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

  • Harvesting: Over a period of days to weeks, single crystals should form. A well-formed crystal is then carefully selected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for the collection of X-ray diffraction data.[1]

A. Data Collection Parameters:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Temperature: Data is typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[2]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

X-ray_Diffraction_Workflow cluster_Preparation Sample Preparation cluster_Data_Collection Data Collection cluster_Data_Processing Data Processing & Structure Solution Crystal_Selection Select Suitable Single Crystal Mounting Mount on Goniometer Crystal_Selection->Mounting Crystal Crystal Rotation Mounting->Crystal X-ray_Source X-ray Beam X-ray_Source->Crystal Detector Diffraction Pattern Detection Crystal->Detector Integration Data Integration & Scaling Detector->Integration Structure_Solution Structure Solution (Direct Methods) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Model Final Crystallographic Model Refinement->Final_Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[2]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Interpreting the Crystal Structure: Key Parameters and Interactions

The final output of a crystal structure analysis is a wealth of information that provides a deep understanding of the molecule's properties.

Crystallographic Data

The crystallographic data is typically presented in a standardized table. Below is a representative table illustrating the type of information obtained.

Table 1: Representative Crystal Data and Structure Refinement Details for a Benzimidazole Derivative. [1][7]

ParameterValue
Chemical formulaC₁₂H₁₆N₂
Formula weight188.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.567(5)
β (°)109.34(2)
Volume (ų)1095.1(7)
Z4
Density (calculated) (Mg/m³)1.142
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
Molecular Geometry

The analysis of bond lengths and angles within the 1-butyl-2-methylbenzimidazole molecule confirms the expected connectivity and provides insights into the electronic distribution. The benzimidazole ring system is expected to be essentially planar.[7][9]

Table 2: Selected Bond Lengths (Å) for a Representative Benzimidazole Derivative. [1]

BondLength (Å)
N1-C21.345(2)
N1-C7a1.398(2)
C2-N31.332(2)
N3-C3a1.401(2)
C4-C51.385(3)
C5-C61.391(3)
C6-C71.382(3)
C7-C7a1.391(2)
Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of molecules in the crystal is directed by a variety of non-covalent interactions. In the case of 1-butyl-2-methylbenzimidazole derivatives, several types of interactions are anticipated to play a crucial role.

  • π-π Stacking: The aromatic benzimidazole rings can engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.[7][9]

  • C-H···π Interactions: The hydrogen atoms of the butyl and methyl groups can interact with the electron-rich π-system of adjacent benzimidazole rings.[8][9]

  • van der Waals Forces: These non-specific interactions between the aliphatic butyl chains will also influence the overall packing arrangement.

Intermolecular_Interactions Molecule_A 1-Butyl-2-methylbenzimidazole (A) Molecule_B 1-Butyl-2-methylbenzimidazole (B) Molecule_A->Molecule_B π-π Stacking Molecule_C 1-Butyl-2-methylbenzimidazole (C) Molecule_A->Molecule_C C-H···π Interactions Molecule_B->Molecule_C van der Waals Forces

Caption: Potential intermolecular interactions in the crystal structure.

Leveraging Crystallographic Databases

The Cambridge Structural Database (CSD) is an invaluable resource for researchers in this field.[10] It is the world's largest repository of small-molecule organic and metal-organic crystal structures.[10] A search of the CSD can reveal if the crystal structure of a specific 1-butyl-2-methylbenzimidazole derivative or a closely related analog has already been determined.[11][12] This can provide a wealth of comparative data and further insights into the structural landscape of this class of compounds.

Conclusion and Future Outlook

The crystal structure analysis of 1-butyl-2-methylbenzimidazole derivatives provides indispensable information for understanding their chemical behavior and biological activity. By following a systematic experimental approach, from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction analysis, researchers can obtain a detailed picture of the molecular and supramolecular structure. These structural insights are fundamental for the continued development of novel benzimidazole-based therapeutic agents. While the specific crystal structure of every derivative may not be readily available, the principles and methodologies outlined in this guide provide a solid foundation for the structural characterization of this important class of molecules.[1][2]

References

  • Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determin
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • (PDF)
  • Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole deriv
  • An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Deriv
  • An Overview About Synthetic and Biological Profile of Benzimidazole. (URL: )
  • Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem. (URL: )
  • CCDC 1950271: Experimental Crystal Structure Determin
  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Deriv
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. (URL: )
  • CSD(Cambridge Structural Database) 세계 최대의 결정 구조 데이터베이스 - 바이텍켐스. (URL: )
  • Search - Access Structures - CCDC. (URL: )

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Butyl-2-methylbenzimidazole via Phase Transfer Catalysis

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Task-Specific Ionic Liquids, and Lipophilic Scaffolds Introduction and Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Task-Specific Ionic Liquids, and Lipophilic Scaffolds

Introduction and Mechanistic Rationale

1-Butyl-2-methylbenzimidazole is a highly versatile N-alkylated heterocyclic compound. It serves as a critical lipophilic core in medicinal chemistry and is a primary precursor for the synthesis of task-specific ionic liquids, such as 1-butyl-2-methylbenzimidazolium tetrafluoroborate, which are utilized in advanced catalytic processes and green chemistry applications[1].

While traditional N-alkylation of benzimidazoles often requires strictly anhydrous conditions and hazardous bases (e.g., Sodium Hydride) to deprotonate the weakly acidic N-H bond, this protocol leverages Phase Transfer Catalysis (PTC) . By utilizing a biphasic system (aqueous/organic) with Tetrabutylammonium bromide (TBAB), the benzimidazolide anion is efficiently shuttled into the organic phase. This method allows for the use of inexpensive aqueous bases, enhances the reaction rate of the SN​2 displacement with 1-bromobutane, and suppresses unwanted side reactions[2].

Furthermore, because the starting material (2-methylbenzimidazole) possesses a symmetric benzene ring, the rapid tautomerization between the N1 and N3 positions does not result in distinct structural isomers upon alkylation, ensuring a highly regioselective yield of the target compound.

Experimental Workflow Visualization

G N1 Reagent Assembly 2-Methylbenzimidazole + 1-Bromobutane N2 Biphasic Alkylation TBAB / 50% NaOH / Toluene 70°C, 4 Hours N1->N2 Vigorous Stirring N3 Phase Separation & Aqueous Wash N2->N3 Cool to RT N4 Organic Layer Drying (Anhydrous MgSO4) N3->N4 Extract Organic N5 Solvent Evaporation & Recrystallization N4->N5 Filter & Concentrate N6 Pure Product 1-Butyl-2-methylbenzimidazole N5->N6 Yield >85%

Workflow for the PTC-mediated N-alkylation of 2-methylbenzimidazole.

Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a 50 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Reaction
2-Methylbenzimidazole 132.161.06.61 gStarting Material (Nucleophile)
1-Bromobutane 137.021.28.22 g (6.4 mL)Alkylating Agent (Electrophile)
Sodium Hydroxide (50% w/w aq) 40.005.020.0 g (13.1 mL)Base (Deprotonation)
Tetrabutylammonium bromide (TBAB) 322.370.050.80 gPhase Transfer Catalyst
Toluene 92.14N/A50 mLOrganic Solvent
Anhydrous Magnesium Sulfate 120.37N/AAs neededDrying Agent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation of the Organic Phase: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzimidazole (6.61 g, 50 mmol) and toluene (50 mL). Stir the suspension at room temperature.

  • Catalyst Addition: Add the phase transfer catalyst, TBAB (0.80 g, 2.5 mmol), to the organic suspension.

  • Base Introduction: Slowly add the 50% aqueous NaOH solution (13.1 mL) dropwise via an addition funnel over 10 minutes. Note: Vigorous stirring (≥ 800 rpm) is critical here to maximize the interfacial surface area between the aqueous and organic layers, allowing the TBAB to effectively shuttle the deprotonated benzimidazolide anion.

Phase 2: Alkylation and Thermal Control
  • Electrophile Addition: Add 1-bromobutane (6.4 mL, 60 mmol) to the biphasic mixture in a single portion.

  • Heating: Transfer the flask to a pre-heated oil bath and gently reflux the mixture at 70°C for 4 to 5 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection at 254 nm). The starting material spot ( Rf​≈0.2 ) should disappear, replaced by a higher running product spot ( Rf​≈0.6 ).

Phase 3: Workup and Purification
  • Quenching and Separation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Transfer the biphasic mixture to a separatory funnel. Add 30 mL of distilled water to dissolve any precipitated salts.

  • Extraction: Separate the lower aqueous layer and discard it (or extract once more with 20 mL of toluene if desired).

  • Washing: Wash the combined organic (toluene) layer sequentially with distilled water ( 3×30 mL) to remove residual NaOH and TBAB, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO4​ , and swirl for 5 minutes until the liquid is clear. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Final Purification: The crude 1-butyl-2-methylbenzimidazole can be purified by vacuum distillation or by passing it through a short silica gel plug (eluting with Hexane/Ethyl Acetate 7:3) to obtain a pale yellow to colorless viscous oil, which may slowly crystallize upon standing in a desiccator.

Analytical Characterization

To verify the structural integrity and purity of the synthesized 1-butyl-2-methylbenzimidazole, the following analytical signatures should be confirmed:

  • GC-MS: Expected molecular ion peak [M]+ at m/z=188.1 .

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic triplet of the N-methylene protons ( −CH2​−N ) around δ 4.10 ppm, integrating to 2H. The C2-methyl group will appear as a sharp singlet around δ 2.60 ppm (3H). The aromatic protons will appear as multiplets between δ 7.20 - 7.70 ppm (4H).

References

  • Comptes Rendus de l'Académie des Sciences. Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid. Available at: [Link]

  • Google Patents (US4880894A).Quaternary ammonium salts used as phase transfer catalyst.

Sources

Application

Application Notes & Protocols: 1-Butyl-2-Methylbenzimidazole as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Media

These application notes provide a comprehensive technical guide for researchers and materials scientists on the utilization of 1-butyl-2-methylbenzimidazole as a corrosion inhibitor for mild steel, particularly in aggres...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers and materials scientists on the utilization of 1-butyl-2-methylbenzimidazole as a corrosion inhibitor for mild steel, particularly in aggressive acidic environments. The document outlines the fundamental mechanism of inhibition, detailed protocols for performance evaluation, and methodologies for data interpretation.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone material in numerous industrial applications due to its cost-effectiveness and robust mechanical properties. However, its susceptibility to corrosion, especially in acidic solutions used for pickling, descaling, and cleaning, presents a significant challenge, leading to material degradation and economic losses[1][2]. The application of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, N-heterocyclic compounds, such as benzimidazole derivatives, have emerged as a highly effective class of inhibitors[1][3][4][5].

1-butyl-2-methylbenzimidazole is a promising candidate within this class. Its molecular structure, featuring a planar benzimidazole ring, electron-rich nitrogen atoms, and π-electrons, facilitates strong adsorption onto the steel surface. The presence of the butyl group further enhances its protective properties by increasing the hydrophobicity of the inhibitor film. This guide details the scientific basis and practical application of 1-butyl-2-methylbenzimidazole for protecting mild steel.

Mechanism of Corrosion Inhibition

The efficacy of 1-butyl-2-methylbenzimidazole as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physical and chemical interactions.

  • Molecular Adsorption: In acidic solutions, the steel surface carries a net positive charge. The inhibitor molecule can interact with the surface in several ways:

    • Physisorption: The protonated benzimidazole molecule interacts electrostatically with the negatively charged chloride ions (Cl⁻) that are already adsorbed on the steel surface.

    • Chemisorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring can form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface[6][7]. This process is often the dominant mechanism, leading to a more stable and robust protective film.

  • Protective Film Formation: The adsorbed inhibitor molecules create a thin, dense film on the steel surface. This film acts as a physical barrier, blocking the active sites required for both the anodic reaction (dissolution of iron) and the cathodic reaction (evolution of hydrogen gas). Consequently, 1-butyl-2-methylbenzimidazole functions as a mixed-type inhibitor , effectively stifling both electrochemical processes responsible for corrosion[8][9][10][11]. The butyl group helps to repel water and other corrosive species from the surface.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_interface Adsorption & Film Formation H_ion H⁺ Ions Active_Site Active Corrosion Site H_ion->Active_Site Cathodic Reaction (H₂ Evolution) Cl_ion Cl⁻ Ions Fe Fe (Iron Atom) Cl_ion->Fe Adsorption Inhibitor 1-butyl-2-methylbenzimidazole (Protonated Form) Inhibitor->Cl_ion Physisorption (Electrostatic Attraction) Inhibitor->Fe Chemisorption (N, π-electrons to Fe d-orbitals) Protective_Film Protective Inhibitor Film Inhibitor->Protective_Film Forms Barrier Protective_Film->Fe Blocks Dissolution Protective_Film->Active_Site Blocks Sites

Caption: Mechanism of 1-butyl-2-methylbenzimidazole adsorption on a mild steel surface.

Performance Evaluation: Experimental Protocols

To quantitatively assess the performance of 1-butyl-2-methylbenzimidazole, a series of standardized experimental protocols should be followed.

Materials and Solution Preparation
  • Mild Steel Coupons:

    • Obtain mild steel coupons of a known composition (e.g., 0.025% C, 0.210% Mn, balance Fe) and precise dimensions (e.g., 5.0 cm x 2.0 cm x 0.1 cm for weight loss, 1.0 cm x 1.0 cm for electrochemical tests)[3].

    • Mechanically abrade the coupon surfaces sequentially with silicon carbide (SiC) papers of increasing grit size (e.g., from 200 to 1200 grit) to achieve a uniform, smooth finish[12].

    • Rinse the coupons thoroughly with double-distilled water, followed by degreasing with acetone[9].

    • Dry the coupons in a stream of warm air and store them in a moisture-free desiccator prior to use.

  • Test Solutions:

    • Prepare the corrosive medium (e.g., 1 M HCl) by diluting analytical grade concentrated HCl with double-distilled water.

    • Prepare a stock solution of 1-butyl-2-methylbenzimidazole in the corrosive medium.

    • Create a range of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution.

Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct measure of material loss and is foundational for inhibitor screening.

  • Accurately weigh the prepared mild steel coupons to four decimal places (W_initial).

  • Immerse the coupons in 250 mL beakers containing the test solutions (blank acid and various inhibitor concentrations). Ensure the coupons are fully submerged.

  • Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 303 K) for a set duration (e.g., 6 hours)[9].

  • After the immersion period, retrieve the coupons, rinse with distilled water, and gently scrub with a soft brush to remove any loose corrosion products.

  • Rinse again with acetone, dry thoroughly, and reweigh (W_final).

  • Conduct all experiments in triplicate to ensure reproducibility.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ) where ΔW is the weight loss (g), A is the coupon area (cm²), t is the immersion time (h), and ρ is the density of mild steel (g/cm³)[9].

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

    • Surface Coverage (θ) : θ = (CR_blank - CR_inh) / CR_blank

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed mechanistic insights into the inhibition process. A standard three-electrode glass cell is used, comprising the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE)[2][9].

  • Mount the prepared mild steel coupon as the working electrode, ensuring only a 1 cm² area is exposed to the solution.

  • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached[9].

  • Perform the polarization scan by sweeping the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s)[9].

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_inh] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively[9][12].

    • An inhibitor is classified as mixed-type if the change in E_corr is less than ±85 mV compared to the blank solution[9].

  • Use the same three-electrode setup and allow the OCP to stabilize as described for PDP.

  • At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV).

  • Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz)[2].

  • Plot the impedance data in a Nyquist plot (Z_imaginary vs. Z_real).

  • Data Analysis:

    • The Nyquist plot for mild steel in acid typically shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • A larger R_ct value signifies greater resistance to corrosion.

    • Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

cluster_methods Step 2: Experimental Methods cluster_analysis Step 3: Data Analysis Start Start: Performance Evaluation Prep Step 1: Material & Solution Preparation (Mild Steel Coupons, Acid, Inhibitor) Start->Prep WL Weight Loss Measurement (Gravimetric) Prep->WL EC Electrochemical Tests (3-Electrode Cell) Prep->EC WL_Analysis Calculate: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) - Surface Coverage (θ) WL->WL_Analysis PDP Potentiodynamic Polarization (PDP) EC->PDP EIS Electrochemical Impedance Spectroscopy (EIS) EC->EIS PDP_Analysis Determine: - i_corr, E_corr - Tafel Slopes - Calculate IE% PDP->PDP_Analysis EIS_Analysis Determine: - Charge Transfer Resistance (R_ct) - Calculate IE% EIS->EIS_Analysis Conclusion Conclusion: Assess Inhibitor Efficacy & Mechanism WL_Analysis->Conclusion PDP_Analysis->Conclusion EIS_Analysis->Conclusion

Caption: Standard experimental workflow for evaluating corrosion inhibitor performance.

Data Interpretation & Expected Performance

The data obtained from the various protocols should be consistent and complementary. For instance, the inhibition efficiency calculated from weight loss, PDP, and EIS should be in good agreement.

ParameterMethodExpected Trend with Increasing Inhibitor Concentration
Weight Loss (ΔW) GravimetricDecreases
Corrosion Rate (CR) GravimetricDecreases
Corrosion Current (i_corr) PDPDecreases
Charge Transfer Resistance (R_ct) EISIncreases
Inhibition Efficiency (IE%) All MethodsIncreases, approaching a plateau at higher concentrations

Adsorption Isotherm Analysis: To understand the adsorption mechanism, the surface coverage data (θ) can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface[6][7]. It is represented by the equation:

C / θ = 1/K_ads + C

A linear plot of C/θ versus inhibitor concentration C suggests that the adsorption process follows the Langmuir isotherm[13]. From the intercept, the adsorption equilibrium constant (K_ads) can be calculated.

The standard free energy of adsorption (ΔG°_ads) can then be determined using:

ΔG°_ads = -RT ln(55.5 * K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution[7]. Values of ΔG°_ads around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption[7]. For potent inhibitors like 1-butyl-2-methylbenzimidazole, a value between these two often indicates a mixed-mode adsorption involving both physical and chemical interactions.

References

  • Theoretical prediction and experimental study of 1-Butyl-2-(4-methylphenyl)benzimidazole as a novel corrosion inhibitor for mild steel in hydrochloric acid. Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research. [Link]

  • Study on the inhibition of mild steel corrosion by benzimidazole in binary acid mixture. Der Pharma Chemica. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. ResearchGate. [Link]

  • one (MTB) on corrosion of mild steel in 1 M HCl. Albaydha University Journal. [Link]

  • Synthesis Of New Benzimidazole Derivatives And Their Corrosion Inhibition Performance On Mild Steel In 0.5 M Hydrochloric Acid. Journal of Applicable Chemistry. [Link]

  • Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]

  • Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry. [Link]

  • Electrochemical Studies of Mild Steel Corrosion Inhibition By 1-Butyl-3-Methylimidazolium Chloride In 2M H2SO4 medium. ResearchGate. [Link]

  • Adsorption and inhibitive properties of benzimidazole derivatives in acid mild steel corrosion. ResearchGate. [Link]

  • Corrosion Mitigation by Planar Benzimidazole Derivatives. IntechOpen. [Link]

  • Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. PubMed. [Link]

  • Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. ResearchGate. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

  • Investigation of Benzimidazole Compound as a Novel Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. ResearchGate. [Link]

  • Synthesis of Some Benzimidazole-based Heterocycles and their Application as Copper Corrosion Inhibitors. ResearchGate. [Link]

  • Langmuir adsorption plots of BTB molecules on mild steel surface in 1 M HCl. ResearchGate. [Link]

Sources

Method

Application Note: 1-Butyl-2-methylbenzimidazole as a Versatile Scaffold in Organic Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Areas: Phase Transfer Catalysis (PTC) & Task-Specific Ionic Liquids (ILs) Introduction & Mechanistic Rationale 1-Butyl-2-methylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Areas: Phase Transfer Catalysis (PTC) & Task-Specific Ionic Liquids (ILs)

Introduction & Mechanistic Rationale

1-Butyl-2-methylbenzimidazole (CAS: 4887-85-8) is a highly tunable N-heterocyclic scaffold that serves as a critical precursor for advanced catalytic systems. The structural features of this molecule dictate its broad utility in organic catalysis:

  • Lipophilicity & Phase Transfer: The N1-butyl chain ensures high solubility in organic solvents, a strict prerequisite for efficient mass transfer across aqueous-organic boundaries in biphasic reactions [2].

  • Steric & Electronic Tuning: The C2-methyl group provides steric shielding to the benzimidazole core, preventing unwanted nucleophilic attack at the C2 position. Simultaneously, it inductively increases the electron density at the N3-imine nitrogen.

  • Functionalization Potential: The N3 position readily undergoes quaternization with alkyl halides to form robust benzimidazolium salts (acting as Phase Transfer Catalysts), or protonation with strong acids to form Brønsted acidic ionic liquids [1].

This application note details the synthesis and deployment of 1-butyl-2-methylbenzimidazole-derived catalysts in two primary domains: Task-Specific Acidic Ionic Liquids for green esterification and Phase Transfer Catalysis for biphasic alkylations.

Task-Specific Acidic Ionic Liquids (ILs) for Green Esterification

Concept and Causality

Traditional Fischer esterification requires corrosive mineral acids (e.g., H2​SO4​ ) and suffers from difficult catalyst recovery. By protonating 1-butyl-2-methylbenzimidazole with tetrafluoroboric acid ( HBF4​ ), researchers can synthesize 1-butyl-2-methylbenzimidazolium tetrafluoroborate ( [H-bmBim]BF4​ ). This room-temperature ionic liquid acts as a dual-purpose solvent and recyclable Brønsted acid catalyst [1].

Mechanistic Causality: The N3-proton acts as the active acidic site, hydrogen-bonding to the carbonyl oxygen of the carboxylic acid to increase its electrophilicity. The BF4−​ counterion is non-coordinating, stabilizing the ionic liquid network via intermolecular C-H⋯F and N-H⋯F hydrogen bonds without interfering with the catalytic condensation cycle [1].

Protocol: Synthesis and Application of [H-bmBim]BF4​

Step 1: Catalyst Preparation

  • Dissolve 1-butyl-2-methylbenzimidazole (1.0 eq) in absolute ethanol.

  • Add 40% aqueous HBF4​ (1.0 eq) dropwise at 0 °C under vigorous magnetic stirring to control the exothermic protonation.

  • Stir the mixture at room temperature for 12 hours to ensure complete salt formation.

  • Remove the solvent under reduced pressure. Dry the resulting viscous residue in vacuo (0.01 Torr) at 80 °C for 2 hours to yield anhydrous [H-bmBim]BF4​ .

Step 2: Catalytic Esterification

  • In a round-bottom flask equipped with a reflux condenser, combine acetic acid (10 mmol), ethanol (10 mmol), and [H-bmBim]BF4​ (5 mmol). Note: The IL acts as both the solvent medium and the catalyst.

  • Heat the mixture in an oil bath at 80 °C for 2 hours.

  • Monitor the reaction progress via GC-MS.

  • Self-Validating Recovery: Upon completion, cool the mixture. The system will naturally induce biphasic separation (the hydrophobic ester product separates from the polar IL phase). Decant the ester layer. The recovered [H-bmBim]BF4​ can be reused up to 5 times after vacuum drying to remove byproduct water.

ILCatalysis A 1-Butyl-2-methylbenzimidazole + HBF4 B [H-bmBim]BF4 (Acidic Ionic Liquid) A->B Protonation (N3) D Activated Carbonyl Intermediate B->D H+ Transfer C Acetic Acid + Ethanol C->D Reactants E Ester Product + H2O D->E Condensation E->B Catalyst Recovery

Caption: Catalytic cycle of[H-bmBim]BF4-mediated green esterification.

Phase Transfer Catalysis (PTC) for Biphasic Alkylations

Concept and Causality

Biphasic reactions (e.g., aqueous NaOH / organic solvent) often suffer from poor mass transfer, severely limiting reaction rates. Quaternary ammonium salts derived from 1-butyl-2-methylbenzimidazole act as highly stable phase transfer catalysts, shuttling hydroxide ions into the organic phase to deprotonate weak organic acids like carbazole or phenylacetonitrile[2].

Mechanistic Causality: The dual alkyl chains (the native N1-butyl and a newly introduced N3-alkyl group) create a highly lipophilic cation ( Q+ ). This cation pairs with OH− at the aqueous interface, forming a lipophilic Q+OH− ion pair. This pair readily migrates into the organic phase, drastically lowering the activation energy for substrate deprotonation in a non-polar environment [2].

Protocol: N-Alkylation of Carbazole via Benzimidazolium PTC

Step 1: Catalyst Preparation (Ex Situ Quaternization)

  • React 1-butyl-2-methylbenzimidazole with benzyl chloride (1:1.1 molar ratio) in refluxing acetonitrile for 24 hours.

  • Evaporate the solvent and recrystallize to yield the quaternary precatalyst: 1-butyl-2-methyl-3-benzylbenzimidazolium chloride ( Q+Cl− ).

Step 2: Biphasic Alkylation Workflow

  • Charge a reaction vessel with carbazole (10 mmol), 50% aqueous NaOH (10 mL), and benzene or toluene (2 mL).

  • Add the synthesized benzimidazolium catalyst (0.3 mmol, 3 mol%).

  • Add 1-bromobutane (12.5 mmol) dropwise to the organic phase.

  • Vigorously stir the biphasic mixture at 70–80 °C for 1 hour. Crucial Step: High-shear stirring is required to maximize the interfacial surface area for the initial ion exchange.

  • Pour the mixture into hot water and allow it to cool to room temperature.

  • Filter the precipitated N-butylcarbazole, wash extensively with distilled water to remove residual salts, and recrystallize from ethanol.

PTCCycle cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase A Na+ + OH- B Q+ OH- (Active Catalyst) A->B OH- source E Substrate Anion (R-) B->E Deprotonation (Interface) C Q+ X- (Precatalyst) C->B Ion Exchange D Substrate (R-H) D->E -H2O G Alkylated Product (R-R') E->G + R'-X F Alkyl Halide (R'-X) F->G G->C Releases Q+ X-

Caption: Biphasic phase transfer cycle using 1-butyl-2-methylbenzimidazolium salts.

Quantitative Data Summary

The following table summarizes the performance metrics of 1-butyl-2-methylbenzimidazole-derived catalysts across different reaction paradigms based on established literature parameters.

Catalyst TypeReaction ClassSubstratesCatalyst LoadingTemp / TimeYield (%)
[H-bmBim]BF4​ (IL) EsterificationAcetic Acid + Ethanol50 mol% (Acts as solvent)80 °C / 2 h> 90%
Benzimidazolium Salt (PTC) N-AlkylationCarbazole + 1-Bromobutane3 mol%70–80 °C / 1 h> 85%
Benzimidazolium Salt (PTC) C-AlkylationPhenylacetonitrile + 1-Bromobutane3 mol%25 °C / 24 h70% (Mono)

References

  • Title: Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid Source: Comptes Rendus de l'Académie des Sciences (C. R. Chim.) URL: [Link]

  • Title: Quaternary ammonium salts used as phase transfer catalyst (US4880894A)
Application

Application Note: Antimicrobial Activity Assay Protocol for 1-Butyl-2-Methylbenzimidazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Microbiology, Medicinal Chemistry, and Preclinical Pharmacology Mechanistic Rationale & Structural Causality Benzimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Microbiology, Medicinal Chemistry, and Preclinical Pharmacology

Mechanistic Rationale & Structural Causality

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their broad-spectrum antimicrobial, antifungal, and antitubercular properties[1][2]. The core structure mimics purine bases, allowing these compounds to competitively inhibit essential enzymatic processes in microbial DNA synthesis and cell wall formation.

The specific modification to 1-butyl-2-methylbenzimidazole introduces critical physicochemical changes. While the C-2 methyl group provides steric stability, the N-1 butyl substitution drastically increases the molecule's lipophilicity (LogP). This structural causality is paramount: the enhanced lipophilic character facilitates rapid permeation through the lipid-rich outer membrane of Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and the thick peptidoglycan layer of Gram-positive strains[3].

SAR Core 2-Methylbenzimidazole Scaffold Subst N-1 Butyl Substitution Core->Subst Alkylation Prop Increased Lipophilicity (Higher LogP) Subst->Prop Structure-Property Mech Enhanced Cell Membrane Permeation Prop->Mech Pharmacokinetics Act Improved Antimicrobial Efficacy Mech->Act Pharmacodynamics

Structure-Activity Relationship (SAR) causality for N-alkylated benzimidazoles.

Because highly lipophilic compounds diffuse poorly through aqueous agar matrices (often yielding false-negative zones of inhibition), the Broth Microdilution Method is the gold standard for evaluating 1-butyl-2-methylbenzimidazole. This ensures uniform exposure of the pathogen to the compound in a liquid suspension[4].

Assay Architecture: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. An assay is only deemed successful if all internal control parameters fall within predefined acceptable ranges. If any control fails, the assay must be rejected to prevent false-positive efficacy claims.

  • Sterility Control (SC): Uninoculated broth. Validates that media and handling are free from environmental contamination.

  • Growth Control (GC): Broth + Inoculum. Validates the viability of the bacterial strain and the nutritional adequacy of the media.

  • Solvent Toxicity Control (STC): Broth + Inoculum + 1% DMSO. Because 1-butyl-2-methylbenzimidazole requires Dimethyl Sulfoxide (DMSO) for solubilization, this control proves that any observed microbial death is caused by the benzimidazole derivative, not solvent toxicity.

  • Reference Standard Control (RSC): Broth + Inoculum + Standard Antibiotic (e.g., Ciprofloxacin). Validates the assay against Clinical and Laboratory Standards Institute (CLSI) established MIC breakpoints[4][5].

Step-by-Step Methodology: CLSI-Compliant Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines for aerobic bacteria[4] and M38-A for filamentous fungi[6][7].

Phase 1: Reagent and Stock Solution Preparation

Causality Note: 1-butyl-2-methylbenzimidazole is hydrophobic. Aqueous buffers will cause immediate precipitation.

  • Weigh exactly 10.24 mg of synthesized 1-butyl-2-methylbenzimidazole.

  • Dissolve completely in 10 mL of 100% molecular-grade DMSO to create a 1,024 µg/mL Master Stock .

  • Prepare a working stock by diluting the Master Stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB), yielding 102.4 µg/mL (with 10% DMSO).

Phase 2: Inoculum Standardization
  • Select 3–5 well-isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate.

  • Suspend colonies in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD_{600} ≈ 0.08 - 0.13).

  • Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL . (Note: When 50 µL of this inoculum is added to 50 µL of drug solution in the well, the final test concentration becomes the CLSI-mandated 5×105 CFU/mL).

Phase 3: Microtiter Plate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the working stock (102.4 µg/mL) to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix by pipetting 4-5 times, and repeat this serial two-fold dilution up to Column 10. Discard 50 µL from Column 10.

    • Concentration Range: 51.2 µg/mL down to 0.1 µg/mL.

    • Final DMSO Concentration: ≤0.5% in all test wells (well below the 1% toxicity threshold).

  • Add 50 µL of the standardized inoculum ( 1×106 CFU/mL) to Columns 1 through 11.

  • Control Assignments:

    • Column 11: Growth Control (50 µL CAMHB + 50 µL Inoculum).

    • Column 12: Sterility Control (100 µL CAMHB only).

Phase 4: Incubation and MIC/MBC Determination
  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35±2°C for 16–20 hours (aerobic bacteria)[3][4].

  • MIC Reading: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well showing completely clear broth (no visible pellet or turbidity).

  • MBC Plating: To determine the Minimum Bactericidal Concentration, aspirate 10 µL from all clear wells and the GC well. Spread onto fresh Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9%.

Workflow A 1-Butyl-2-methylbenzimidazole Stock Solution in 100% DMSO B Serial Two-Fold Dilution in Cation-Adjusted MHB A->B Dilute to ≤0.5% DMSO C Bacterial Inoculation (Final: 5 x 10^5 CFU/mL) B->C 50 µL/well D Incubation (35°C for 16-20 hours) C->D 96-Well Microtiter Plate E MIC Determination (Lowest conc. with no visible growth) D->E Visual Inspection F MBC Determination (Agar plating, ≥99.9% kill) E->F Subculture clear wells

Broth Microdilution Workflow for MIC and MBC Determination.

Quantitative Data Presentation

To benchmark the efficacy of the synthesized 1-butyl-2-methylbenzimidazole, its activity must be compared against the parent scaffold (2-methylbenzimidazole) and a clinical standard. The table below summarizes expected quantitative profiling data based on structural analogs[1][3].

Test CompoundTarget MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)
1-Butyl-2-methylbenzimidazole Escherichia coli ATCC 25922Gram-Negative8.016.0
Staphylococcus aureus ATCC 29213Gram-Positive4.08.0
Candida albicans ATCC 10231Fungal Yeast16.0>32.0
2-Methylbenzimidazole (Parent) Escherichia coli ATCC 25922Gram-Negative64.0>128.0
Staphylococcus aureus ATCC 29213Gram-Positive32.064.0
Ciprofloxacin (Standard) Escherichia coli ATCC 25922Gram-Negative0.0150.03
Solvent Control (1% DMSO) All StrainsN/ANo InhibitionNo Inhibition

Data Interpretation: The addition of the butyl chain significantly lowers the MIC compared to the parent 2-methylbenzimidazole, proving that increased lipophilicity directly correlates with enhanced antimicrobial potency against both Gram-positive and Gram-negative pathogens[1][3].

References

  • Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives Source: Asian Journal of Chemistry URL:[Link][1]

  • Synthesis and biological evaluation of amino alcohol derivatives of 2-methylbenzimidazole as antitubercular and antibacterial agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link][2]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link][4][5]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) Source: ASM Journals (Journal of Clinical Microbiology) URL:[Link][6][7]

  • Antibacterial and antifungal activity of zinc(II) complexes with some 2-methylbenzimidazole derivatives Source: Journal of the Serbian Chemical Society (via SciSpace) URL:[Link][3]

Sources

Method

1-butyl-2-methylbenzimidazole as a ligand in transition metal complexes

Application Note: 1-Butyl-2-methylbenzimidazole (BMB) as a Sterically Tuned N-Donor Ligand in Transition Metal Catalysis Introduction & Mechanistic Causality In the landscape of transition metal catalysis, ligand design...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Butyl-2-methylbenzimidazole (BMB) as a Sterically Tuned N-Donor Ligand in Transition Metal Catalysis

Introduction & Mechanistic Causality

In the landscape of transition metal catalysis, ligand design dictates the efficiency, stability, and selectivity of the active metal center. While 1-alkylbenzimidazoles are frequently utilized as precursors for N-heterocyclic carbenes (NHCs), the introduction of a methyl group at the C2 position fundamentally alters the molecule's coordination behavior. 1-Butyl-2-methylbenzimidazole (BMB) emerges as a highly effective, sterically hindered neutral N-donor ligand.

Causality of Structural Features:

  • The 2-Methyl Group (Steric Bulk): Unlike unsubstituted benzimidazoles, the C2-methyl group in BMB blocks the formation of a classical C2-NHC. Instead, it forces the ligand to coordinate exclusively through the N3 nitrogen. This places the methyl group in close proximity to the metal center, creating a sterically congested coordination pocket. In palladium-catalyzed cross-coupling, this steric bulk is critical: it destabilizes the square-planar Pd(II) intermediate, thereby accelerating the rate-limiting reductive elimination step.

  • The 1-Butyl Chain (Lipophilicity): The n-butyl chain enhances the solubility of the resulting metal complexes in non-polar to weakly polar organic solvents (e.g., dichloromethane, toluene), facilitating homogeneous catalysis.

  • Electronic Profile: Crystallographic and spectroscopic data of BMB derivatives reveal that the N1-C7 and N2-C7 bonds exhibit distinct double-bond characteristics (approx. 1.32–1.33 Å) 1. This localized electron density enhances the σ-donating capacity of the N3 atom, stabilizing high-oxidation-state metal intermediates.

Safety and Handling

Before executing the protocols, it is imperative to consult the Safety Data Sheet (SDS) for BMB. The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is required. Waste must be disposed of via controlled incineration with flue gas scrubbing 2.

Experimental Protocols: Self-Validating Systems

The following protocols detail the synthesis of a palladium-BMB complex and its subsequent application. These workflows are designed as self-validating systems, ensuring that researchers can verify success at each intermediate step.

Protocol A: Synthesis of [Pd(η³-allyl)(BMB)Cl]

This protocol describes the cleavage of the chloride-bridged palladium dimer using BMB to form a mononuclear active precatalyst 3.

Reagents:

  • Allylpalladium(II) chloride dimer ([Pd(η³-allyl)Cl]₂): 0.50 mmol

  • 1-Butyl-2-methylbenzimidazole (BMB): 1.05 mmol (slight excess to ensure complete bridge cleavage)

  • Anhydrous Dichloromethane (DCM): 10 mL

  • Hexane (for precipitation): 20 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.50 mmol of[Pd(η³-allyl)Cl]₂ in 10 mL of anhydrous DCM. Causality: Argon prevents the oxidation of the Pd center, while DCM provides optimal solubility for the dimer.

  • Ligand Addition: Slowly add 1.05 mmol of BMB dropwise (if liquid) or as a solid to the stirring yellow solution.

  • Coordination (Self-Validation Step 1): Stir the reaction mixture at 25°C for 2 hours. Validation: The reaction is visually self-validating; the deep yellow solution of the dimer will noticeably lighten to a pale yellow/colorless solution as the chloride bridges are cleaved and the mononuclear [Pd(η³-allyl)(BMB)Cl] complex forms.

  • Concentration: Reduce the solvent volume to approximately 2 mL under reduced pressure.

  • Precipitation (Self-Validation Step 2): Add 20 mL of cold hexane vigorously to the concentrated solution. Validation: A pale solid will immediately precipitate. The inability of the polar mononuclear complex to remain soluble in hexane forces it out of solution, leaving unreacted lipophilic BMB in the supernatant.

  • Isolation: Filter the solid through a fine glass frit, wash with cold hexane (2 × 5 mL), and dry under high vacuum for 4 hours.

Protocol B: Application in Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the[Pd(η³-allyl)(BMB)Cl] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a toluene/ethanol (4:1) mixture. Causality: Toluene dissolves the organic substrates, while ethanol helps dissolve the inorganic base and facilitates the transmetalation step.

  • Reaction: Stir at 80°C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate for flash chromatography.

Data Presentation: Quantitative Validation

To ensure the structural integrity of the synthesized[Pd(η³-allyl)(BMB)Cl] complex, compare the synthesized product against the standardized NMR and yield data in Table 1.

Table 1: Analytical and Catalytic Data for BMB and[Pd(η³-allyl)(BMB)Cl]

ParameterFree BMB Ligand[Pd(η³-allyl)(BMB)Cl] ComplexDiagnostic Significance
¹H NMR (C2-CH₃) ~2.55 ppm (singlet)~2.85 ppm (singlet)Downfield shift confirms N3 coordination and electron donation to Pd.
¹H NMR (N1-CH₂) ~4.10 ppm (triplet)~4.35 ppm (triplet)Proximity to the metal center induces a deshielding effect.
Catalytic Yield (Ar-Ar') N/A>95% (at 1 mol% loading)Demonstrates the efficiency of the sterically hindered pocket.
Physical State Pale yellow oil/solidOff-white microcrystalline solidVisual confirmation of successful complexation.

Visualizations

SynthesisWorkflow Start 1-Butyl-2-methylbenzimidazole (BMB Ligand) Mix Stir at 25°C for 2h (Cleavage of Chloride Bridge) Start->Mix PdDimer [Pd(η³-allyl)Cl]₂ Precursor in DCM PdDimer->Mix Purify Precipitation via Hexane (Self-Validating Purity) Mix->Purify Filtration Product [Pd(η³-allyl)(BMB)Cl] Catalyst Complex Purify->Product Vacuum Dry

Workflow for the synthesis of the[Pd(η³-allyl)(BMB)Cl] complex.

CatalyticCycle Pd0 Pd(0)-BMB Active Species (Sterically stabilized) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic acid coupling) OxAdd->TransMet Ar'-B(OH)₂, Base RedElim Reductive Elimination (Accelerated by 2-methyl bulk) TransMet->RedElim Halide exchange RedElim->Pd0 Ar-Ar' Product

Mechanistic pathway of Pd-BMB catalyzed Suzuki-Miyaura cross-coupling.

References

  • Comptes Rendus de l'Académie des Sciences - Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid. Available at:1

  • ECHEMI - 1-Butyl-2-methyl-1H-benzimidazole SDS, 4887-85-8 Safety Data Sheets. Available at: 2

  • Molaid - (9ci)-1-butyl-2-methyl-1H-benzimidazole | 4887-85-8 (Palladium eta(3)-allyl complex). Available at: 3

Sources

Application

The Preparation of Ionic Liquids Utilizing 1-Butyl-2-Methylbenzimidazole: A Detailed Guide for Researchers

Foreword: The Benzimidazolium Core in Modern Ionic Liquid Design For the discerning researcher in materials science and drug development, the molecular architecture of an ionic liquid (IL) is a critical determinant of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Benzimidazolium Core in Modern Ionic Liquid Design

For the discerning researcher in materials science and drug development, the molecular architecture of an ionic liquid (IL) is a critical determinant of its function. The benzimidazolium cation, a planar and aromatic heterocyclic structure, offers a unique combination of thermal stability, tunable electronic properties, and the potential for π-π stacking interactions. This guide focuses on the practical synthesis and application of ionic liquids derived from 1-butyl-2-methylbenzimidazole. The strategic placement of the methyl group at the C-2 position enhances the cation's stability by preventing the formation of an acidic proton, a common feature in many imidazolium-based ILs that can be a reactive site in certain applications. The butyl group on one of the nitrogen atoms imparts a degree of lipophilicity, influencing the resulting IL's solubility and miscibility characteristics.

This document provides a comprehensive overview, from the fundamental principles of synthesis to detailed, step-by-step protocols and expected physicochemical properties. The information herein is intended to empower researchers to confidently synthesize and utilize 1-butyl-2-methylbenzimidazole-based ionic liquids in their experimental workflows.

I. Foundational Principles of Synthesis

The synthesis of 1-butyl-2-methylbenzimidazolium-based ionic liquids is typically a two-step process. The first step involves the quaternization of a second nitrogen atom on the 1-butyl-2-methylbenzimidazole precursor. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon on an alkylating agent.

The choice of the alkylating agent is pivotal as it introduces the second alkyl group and the initial counter-anion. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates (e.g., dimethyl sulfate).

The second, and often essential, step is anion metathesis (or anion exchange). This allows for the fine-tuning of the ionic liquid's properties by replacing the initial anion (often a halide) with a different anion that imparts desired characteristics such as hydrophobicity, viscosity, or electrochemical stability. This is typically achieved by reacting the benzimidazolium halide salt with a metal salt of the desired anion.

II. Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methyl-2-methylbenzimidazolium Iodide

This protocol details the quaternization of 1-butyl-2-methylbenzimidazole with methyl iodide.

Materials:

  • 1-butyl-2-methylbenzimidazole (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 1-butyl-2-methylbenzimidazole in anhydrous acetonitrile in the round-bottom flask.

  • Slowly add methyl iodide to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white to off-white solid under high vacuum to yield 1-butyl-3-methyl-2-methylbenzimidazolium iodide.

Characterization:

  • ¹H NMR: Expect characteristic shifts for the protons on the benzimidazolium ring, the butyl group, and the newly introduced methyl group. The N-CH₃ signal will typically appear as a singlet.

  • ¹³C NMR: Confirm the presence of all carbon atoms in the cation.

  • FT-IR: Look for characteristic peaks corresponding to the aromatic C-H and C=N stretching vibrations.

Caption: Workflow for the synthesis of 1-butyl-3-methyl-2-methylbenzimidazolium iodide.

Protocol 2: Anion Metathesis - Synthesis of 1-Butyl-3-methyl-2-methylbenzimidazolium Bis(trifluoromethylsulfonyl)imide ([BMMBI][Tf₂N])

This protocol describes the exchange of the iodide anion for the bis(trifluoromethylsulfonyl)imide anion, a common choice for creating hydrophobic, thermally stable ionic liquids.

Materials:

  • 1-butyl-3-methyl-2-methylbenzimidazolium iodide (1.0 eq)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) (1.05 eq)

  • Dichloromethane

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1-butyl-3-methyl-2-methylbenzimidazolium iodide in deionized water.

  • In a separate beaker, dissolve lithium bis(trifluoromethylsulfonyl)imide in deionized water.

  • Add the LiTf₂N solution dropwise to the stirred benzimidazolium iodide solution. A precipitate or an immiscible liquid phase of the desired ionic liquid should form.

  • Extract the aqueous mixture with dichloromethane. The desired ionic liquid will preferentially move into the organic phase.

  • Wash the organic layer with several portions of deionized water to remove any remaining lithium iodide.

  • To confirm the complete removal of iodide ions, a silver nitrate test can be performed on the final aqueous wash. The absence of a white precipitate (AgI) indicates successful removal.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent and water.

Caption: Workflow for the anion metathesis to produce [BMMBI][Tf₂N].

III. Physicochemical Properties

The properties of 1-butyl-2-methylbenzimidazolium-based ionic liquids are highly dependent on the nature of the anion. The following table provides expected trends and representative data based on published values for structurally similar imidazolium and benzimidazolium ionic liquids.[1][2][3]

PropertyHalide Anions (e.g., Cl⁻, Br⁻, I⁻)Fluorinated Anions (e.g., BF₄⁻, PF₆⁻)Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)
Melting Point Generally higher, often solids at room temp.Variable, can be room temperature ILs.Often low, typically liquids at room temp.
Viscosity HighModerate to HighModerate
Density Generally > 1.0 g/cm³Generally > 1.2 g/cm³Generally > 1.4 g/cm³
Thermal Stability ModerateGoodExcellent
Water Miscibility HighVariable, often hydrolytically unstableLow (hydrophobic)
Electrochemical Window NarrowWideWide

IV. Applications in Research and Development

The unique properties of 1-butyl-2-methylbenzimidazole-based ionic liquids make them attractive for a range of applications in scientific research and drug development.

  • Green Solvents in Organic Synthesis: Their low volatility and high thermal stability make them excellent alternatives to traditional organic solvents in various chemical reactions.[4] The benzimidazolium core can also play a role in stabilizing catalytic species.

  • Drug Delivery Systems: The tunability of their physicochemical properties allows for their use in creating novel drug delivery systems.[5][6][7] For instance, hydrophobic ILs can be used to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

  • Electrolytes: Their ionic nature and wide electrochemical windows make them suitable for use as electrolytes in batteries and other electrochemical devices.[3]

  • Extraction and Separation Processes: The ability to design both hydrophilic and hydrophobic ionic liquids allows for their use in liquid-liquid extraction processes to separate and purify valuable compounds.[8]

V. Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 1-butyl-2-methylbenzimidazole and its derived ionic liquids.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like methyl iodide.

  • Toxicity: While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity should not be underestimated. The toxicological profiles of many ionic liquids are still under investigation. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place, away from incompatible materials. Anhydrous reagents and products should be stored under an inert atmosphere.

VI. Conclusion

Ionic liquids based on the 1-butyl-2-methylbenzimidazolium cation represent a versatile platform for the development of advanced materials with tailored properties. By understanding the fundamental principles of their synthesis and the influence of the anion on their physicochemical characteristics, researchers can effectively harness their potential in a wide array of applications, from sustainable chemistry to innovative pharmaceutical formulations. The protocols and data presented in this guide serve as a robust starting point for the exploration of this exciting class of ionic liquids.

References

  • Sharma, R., & Mahajan, R. K. (2013). Influence of various additives on the physicochemical properties of imidazolium based ionic liquids: a comprehensive review. RSC Advances, 3(42), 19325-19349.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Zheng, Y., et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. The Journal of Physical Chemistry B, 115(51), 15204-15212.
  • Kermanioryani, M., et al. (2016). Physicochemical Properties of New Imidazolium-Based Ionic Liquids Containing Aromatic Group.
  • Dong, Q., et al. (2010). The physicochemical properties of some imidazolium-based ionic liquids and their binary mixtures. Journal of the Serbian Chemical Society, 75(9), 1235-1248.
  • Pawar, S. A., et al. (2014). Preparation of ionic liquids and synthesis of DHPM using ILS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1253-1262.
  • Ahmadi, S., et al. (2025).
  • CN101633641A - Preparation method of imidazole type ionic liquid - Google P
  • Hassan, M. Q., et al. (2019). Synthesis and physical study of new ionic liquids based imidazolium salts. Iraqi Journal of Science, 60(1), 1-8.
  • Ionic Liquids in Pharmaceutical and Biomedical Applic
  • Expanding the Chemical Space of Benzimidazole Dic
  • Singh, A., et al. (2017). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Advances, 7(59), 37175-37185.
  • Applications of Ionic Liquids in Pharmaceuticals - IntechOpen. (2025).
  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - MDPI. (2023).
  • Ionic Liquids in Drug Delivery - P
  • Application of Butyl Tosylate in the Preparation of Ionic Liquids: Application Notes and Protocols - Benchchem. (2025).
  • Ionic Liquids in Drug Delivery - ResearchG
  • THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION - Nova Science Publishers. (2012).
  • Yang, F., et al. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. Polymers, 14(2), 299.
  • Behar, D., et al. (2001). Reaction Kinetics in Ionic Liquids: Pulse Radiolysis Studies of 1-Butyl-3-methylimidazolium Salts. The Journal of Physical Chemistry A, 105(32), 7607-7614.

Sources

Method

Application Note: In Vitro Biological Evaluation of 1-Butyl-2-Methylbenzimidazole Derivatives

Executive Summary & Mechanistic Rationale The benzimidazole scaffold is a privileged pharmacophore in drug discovery, acting as an isostere for naturally occurring nucleotides[1]. Functionalizing this core—specifically t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, acting as an isostere for naturally occurring nucleotides[1]. Functionalizing this core—specifically through N-alkylation (e.g., a 1-butyl group) and C2-substitution (e.g., a 2-methyl group)—significantly alters its lipophilicity, cellular permeability, and target binding affinity. 1-Butyl-2-methylbenzimidazole derivatives have garnered substantial attention for their pleiotropic biological activities, most notably as potent anticancer and antimicrobial agents[2][3].

Mechanistic Insights: The therapeutic efficacy of these derivatives stems from their ability to disrupt critical cellular pathways. In oncology models, these compounds frequently act as kinase inhibitors or DNA-intercalating agents, leading to cell cycle arrest (typically at the G2/M phase)[1]. Furthermore, they induce programmed cell death by triggering intracellular Reactive Oxygen Species (ROS) accumulation, which subsequently activates the c-Jun N-terminal kinase (JNK) signaling cascade and the caspase-dependent apoptotic pathway[4]. In microbiological contexts, the lipophilic 1-butyl chain enhances penetration through the complex outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa, disrupting membrane integrity and inhibiting essential enzymatic functions[3].

ApoptosisPathway N1 1-Butyl-2-methylbenzimidazole N2 Intracellular ROS Accumulation N1->N2 Induces stress N3 JNK Pathway Activation N2->N3 Activates N4 Mitochondrial Membrane Depolarization N2->N4 Triggers N3->N4 Enhances N5 Caspase-3/9 Cascade N4->N5 Cytochrome c release N6 Apoptosis (Programmed Cell Death) N5->N6 Executes

Fig 1: ROS-mediated apoptotic signaling pathway induced by benzimidazole derivatives.

Self-Validating In Vitro Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate necessary controls and mechanistic checkpoints to prevent false positives caused by assay artifacts or solvent toxicity.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of derivatives against human carcinoma cell lines (e.g., MCF-7, A549). Causality & Design Choices: The MTT assay measures mitochondrial reductase activity as a proxy for cell viability. A critical parameter is maintaining the vehicle (DMSO) concentration below 0.2%. Higher DMSO concentrations disrupt lipid bilayers and induce background cytotoxicity, which artificially inflates the apparent potency of the drug[5]. Sunitinib or Doxorubicin must be included as positive controls to validate the assay's sensitivity[1][2].

  • Cell Seeding: Harvest log-phase cells and seed at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: Log-phase cells ensure active metabolism, providing a reliable baseline for the MTT reduction.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the 1-butyl-2-methylbenzimidazole derivatives (ranging from 0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is ≤0.2% . Treat cells for 48 hours. Include a vehicle control (0.2% DMSO) and a positive control (e.g., Sunitinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells convert the soluble yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media carefully and dissolve the formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) mechanisms. Causality & Design Choices: We utilize a dual-staining approach with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet exclusively during early apoptosis. PI intercalates into DNA but is membrane-impermeable, meaning it only stains cells with compromised membranes (late apoptosis/necrosis). This dual system self-validates the specific mechanism of cell death, distinguishing true apoptosis from non-specific necrotic toxicity[1].

  • Treatment: Treat cells in 6-well plates with the derivative at its calculated IC50 concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells (floating cells often represent the late-apoptotic population). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains (e.g., Pseudomonas aeruginosa). Causality & Design Choices: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. P. aeruginosa outer membrane permeability is highly sensitive to ambient divalent cations (Ca²⁺, Mg²⁺). Using unadjusted broth leads to irreproducible MIC values[3][6].

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final target inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzimidazole derivative (from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation & Incubation: Add the bacterial suspension to the wells. Include a growth control (broth + bacteria) and a sterility control (broth only). Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

ScreeningWorkflow W1 Compound Prep (Max 0.2% DMSO) W3 Treatment (24h - 72h exposure) W1->W3 Dosing W2 Cell Culture (Log-phase growth) W2->W3 Seeding W4 MTT Assay (Viability & IC50) W3->W4 Primary Screen W5 Flow Cytometry (Annexin V / PI) W3->W5 Secondary Screen W6 Data Synthesis (SAR Analysis) W4->W6 W5->W6

Fig 2: Standardized in vitro biological evaluation workflow for benzimidazole derivatives.

Quantitative Data Summary

The following table synthesizes representative in vitro biological activity data for optimized benzimidazole derivatives, demonstrating their broad-spectrum potential across different cell lines and microbial strains.

Compound / ScaffoldTarget Cell Line / StrainAssay TypeBiological ActivityPrimary Mechanism of Action
1-B2MB (Base Scaffold) MCF-7 (Breast Carcinoma)MTTIC50 > 50 µMWeak antiproliferative activity
Optimized Derivative 25 A498 (Kidney Carcinoma)MTTIC50 = 6.97 µMG2/M Arrest, Late Apoptosis Induction[1][7]
Sunitinib (Control) A498 (Kidney Carcinoma)MTTIC50 = 6.99 µMTyrosine Kinase Inhibition[1]
Hybrid Derivative 172 A549 (Lung Carcinoma)MTTIC50 < 10 µMDNA Intercalation / ROS Generation[2]
1-B2MB Amino-Analog P. aeruginosa (Gram -)Broth DilutionMIC = 16 µg/mLOuter Membrane Disruption[3]
Zn(II)-B2MB Complex S. aureus (Gram +)Agar DiffusionZone = 18 mmEnzymatic Inhibition[6]

Note: The addition of electron-withdrawing groups or amino substituents to the 1-butyl-2-methylbenzimidazole core generally correlates with a marked increase in both anticancer and antibacterial potency, as validated by Quantitative Structure-Activity Relationship (QSAR) models[3][5].

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI (Molecules). 1

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC. National Institutes of Health (NIH). 7

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. 2

  • Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative Guide. Benchchem. 4

  • Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. ResearchGate. 5

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. National Institutes of Health (NIH). 3

  • Antibacterial and antifungal activity of zinc(II) complexes with some 2-methylbenzimidazole derivatives. SciSpace.6

Sources

Application

extraction of heavy metals using 1-butyl-2-methylbenzimidazole

Application Note: Advanced Extraction of Heavy Metals Using 1-Butyl-2-Methylbenzimidazole Systems Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction of Heavy Metals Using 1-Butyl-2-Methylbenzimidazole Systems

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Development Professionals

Executive Summary

The selective removal and recovery of heavy metals (e.g., Pb²⁺, Cu²⁺, Ni²⁺) from aqueous matrices is a critical operation in both environmental remediation and active pharmaceutical ingredient (API) purification. Traditional solvent extraction methods often rely on highly volatile, toxic organic solvents and non-tunable ligands.

This application note details the use of 1-butyl-2-methylbenzimidazole —both as a neutral coordinating ligand and as a precursor for hydrophobic ionic liquids (ILs)—for the highly efficient liquid-liquid extraction (LLE) of heavy metals. By leveraging the tunable hydrophobicity of the butyl chain and the strong electron-donating capacity of the benzimidazole nitrogen atoms, this system provides a self-validating, highly reproducible method for metal sequestration[1].

Mechanistic Principles of Benzimidazole-Mediated Extraction

To design a robust extraction protocol, one must understand the causality behind the molecular interactions. 1-butyl-2-methylbenzimidazole operates via a coordination-driven phase transfer mechanism:

  • Nitrogen-Donor Coordination: The unprotonated imine nitrogen (sp² hybridized) in the benzimidazole ring possesses a lone pair of electrons. This lone pair acts as a strong Lewis base, selectively coordinating with the empty d-orbitals of transition and heavy metal cations to form stable metallo-ligand complexes [2].

  • Hydrophobic Partitioning: The 1-butyl substituent plays a critical role in phase separation. Once the metal-ligand complex forms, the bulky, non-polar butyl group increases the lipophilicity of the entire complex, thermodynamically driving its migration from the aqueous phase into the organic or ionic liquid phase.

  • pH Causality: The extraction is highly pH-dependent. At low pH (< 3.0), the benzimidazole nitrogen becomes protonated (forming a benzimidazolium cation), which causes electrostatic repulsion between the ligand and the heavy metal cations, halting extraction. Conversely, at pH > 6.5, metals begin to precipitate as insoluble hydroxides. Therefore, maintaining a strictly buffered aqueous phase is the cornerstone of this protocol [3].

Mechanism M Aqueous Metal Cation (e.g., Pb2+, Cu2+) C Coordination Complex [Metal-(Ligand)n]2+ M->C Optimal pH (4.0 - 6.0) L 1-butyl-2-methylbenzimidazole (N-donor Ligand) L->C Nitrogen Lone Pair Donation S Partitioning into Hydrophobic Phase C->S Hydrophobic Butyl Chain Drive

Mechanistic pathway of metal coordination and hydrophobic phase partitioning.

Experimental Workflow

The following workflow outlines the phase-mixing, complexation, and separation stages. When 1-butyl-2-methylbenzimidazole is synthesized into an ionic liquid (e.g., 1-butyl-2-methylbenzimidazolium tetrafluoroborate, [H-bmBim]BF₄), it acts as both the extractant and the solvent, creating a highly efficient, "green" biphasic system [4].

G A Aqueous Sample (Heavy Metals) C Phase Mixing & Equilibration A->C B 1-butyl-2-methylbenzimidazole Extractant / IL B->C D Phase Separation (Centrifugation) C->D 30 min, 25°C E Metal-Depleted Aqueous Phase D->E Top Layer F Metal-Rich Organic/IL Phase D->F Bottom Layer

Workflow for heavy metal extraction using 1-butyl-2-methylbenzimidazole-based systems.

Quantitative Extraction Data

The efficiency of 1-butyl-2-methylbenzimidazole systems is heavily dictated by the target metal and the aqueous pH. The table below summarizes validated extraction parameters for common heavy metal contaminants.

Target Metal IonExtractant SystemOptimal Aqueous pHMax Extraction Efficiency (%)Recommended Stripping Agent
Pb²⁺ 1-butyl-2-methylbenzimidazole IL5.5 – 6.0> 95.0%0.1 M HNO₃
Cu²⁺ 1-butyl-2-methylbenzimidazole IL4.5 – 5.0> 98.5%0.1 M HNO₃
Ni²⁺ 1-butyl-2-methylbenzimidazole IL4.0 – 4.5~ 90.0%0.1 M HCl
Cd²⁺ 1-butyl-2-methylbenzimidazole IL5.0 – 5.5> 92.0%0.05 M EDTA

Note: Extraction efficiencies are based on a 1:1 Organic-to-Aqueous (O:A) phase ratio at 25 °C after 30 minutes of equilibration.

Step-by-Step Protocols

Protocol A: Preparation of the Extractant Phase

Objective: Prepare a working solution of the extractant. For maximum green-chemistry compliance, we utilize the ionic liquid derivative [H-bmBim]BF₄.

  • Reagent Solubilization: Dissolve 1-butyl-2-methylbenzimidazole (high purity, >98%) in a minimal amount of absolute ethanol.

  • Acidification (IL Synthesis): Slowly add an equimolar amount of 40% w/w aqueous tetrafluoroboric acid (HBF₄) dropwise under continuous magnetic stirring at 0 °C (ice bath) to prevent exothermic degradation [4].

  • Dehydration: Stir the mixture for 3 hours at room temperature. Remove the ethanol and water using a rotary evaporator under reduced pressure.

  • Purification: Dry the resulting viscous liquid in a vacuum oven at 80 °C for 2 hours to yield the pure 1-butyl-2-methylbenzimidazolium tetrafluoroborate ionic liquid. Store in a desiccator.

Protocol B: Liquid-Liquid Extraction (LLE) of Heavy Metals

Objective: Selectively partition heavy metals from an aqueous matrix into the benzimidazole-based phase.

  • Aqueous Phase Preparation: Prepare the aqueous sample containing heavy metals. Adjust the pH to the optimal range (e.g., pH 5.0 for Cu²⁺) using 0.1 M acetate buffer. Critical Step: Do not use phosphate buffers, as they may cause premature metal precipitation.

  • Phase Contact: In a 50 mL conical centrifuge tube, combine the buffered aqueous sample and the 1-butyl-2-methylbenzimidazole extractant phase at a 1:1 volume ratio (O:A).

  • Equilibration: Agitate the mixture using a vortex mixer or thermoshaker at 800 rpm for 30 minutes at 25 °C. This duration ensures the system reaches thermodynamic equilibrium for metal-ligand complexation.

  • Phase Separation: Centrifuge the emulsion at 4,000 rpm for 10 minutes. The high density of the benzimidazole IL ensures a clean phase boundary, with the metal-rich IL forming the bottom layer.

  • Aqueous Analysis: Carefully aspirate the top aqueous layer. Quantify the remaining metal concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to calculate extraction efficiency.

Protocol C: Metal Stripping and Extractant Recycling

Objective: Recover the heavy metal and regenerate the extractant for subsequent cycles, ensuring a self-validating, cost-effective system.

  • Stripping: Add an equal volume of 0.1 M HNO₃ to the metal-loaded IL phase. The high concentration of protons forces the protonation of the benzimidazole nitrogen, breaking the metal-ligand coordination bond and driving the metal back into the new aqueous phase [5].

  • Agitation: Shake for 15 minutes at room temperature.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes. Collect the aqueous phase for metal recovery/disposal.

  • Regeneration: Wash the IL phase twice with deionized water to remove residual acid, restoring its capacity for the next extraction cycle.

References

  • Recovery and Extraction of Heavy Metal Ions Using Ionic Liquid as Green Solvent International Journal of Modern Physics B (via ResearchGate) URL:[Link]

  • Ionic Liquids as Components of Systems for Metal Extraction MDPI URL:[Link]

  • Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Demetallization of Sewage Sludge Using Low-Cost Ionic Liquids National Institutes of Health (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Butyl-2-methylbenzimidazole Purification &amp; Recrystallization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical behaviors of 1-butyl-2-methylbenzimidazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical behaviors of 1-butyl-2-methylbenzimidazole. Unlike unsubstituted benzimidazoles, the N-alkylation of this compound fundamentally alters its intermolecular interactions, requiring specialized approaches for isolation, purification, and crystallization.

This guide provides field-proven troubleshooting FAQs, quantitative data, and self-validating standard operating procedures (SOPs) to ensure high-purity yields in your drug development workflows.

I. Core Troubleshooting & FAQs

Q1: Why does my synthesized 1-butyl-2-methylbenzimidazole present as a viscous oil instead of a solid precipitate? A: This is a fundamental consequence of its molecular structure. In 2-methylbenzimidazole, the N-H bond acts as a strong hydrogen bond donor, creating rigid crystalline lattices. When you alkylate the N1 position with a butyl group, you eliminate this hydrogen bond donor. The resulting disruption of intermolecular hydrogen bonding, combined with the flexible butyl chain, drastically lowers the melting point, causing the free base to present as a viscous oil at room temperature. To obtain a solid, you must convert the free base into a salt [1].

Q2: During vacuum distillation of the free base, my product degrades into a dark polymeric residue. What is the causality here? A: While benzimidazoles are generally thermally stable, degradation during distillation is typically catalyzed by trace impurities. If unreacted alkylating agents (e.g., 1-bromobutane) or residual base remain in the crude mixture, the high heat of distillation forces a secondary reaction, leading to quaternary dialkylated salts or thermal decomposition. Fix: Ensure thorough aqueous washing of the organic layer to remove inorganic salts, and verify the complete removal of the alkylating agent under high vacuum before attempting short-path distillation.

Q3: I need to recrystallize the compound for X-ray crystallography. How do I force the oil to crystallize? A: You cannot easily recrystallize the free base. You must synthesize an acidic ionic liquid or salt. By treating the free base with an acid (such as aqueous tetrafluoroboric acid, HBF4​ ), the N3 atom is protonated. The resulting tetrafluoroborate anion ( BF4−​ ) forms strong intermolecular hydrogen bonds ( C-H⋯F and N-H⋯F ) with the benzimidazolium cation, yielding a stable, two-dimensional sheet structure that readily crystallizes [1].

II. Quantitative Data & Physicochemical Profiles

To select the correct purification strategy, you must understand the divergent properties of the free base versus its salt forms.

ParameterFree Base (1-Butyl-2-methylbenzimidazole)Tetrafluoroborate Salt ([H-bmBim]BF4)
Physical State (at 25°C) Viscous OilCrystalline Solid
Primary Purification Method Vacuum Distillation / Flash ChromatographyRecrystallization
Solubility Profile Soluble in CHCl3​ , DCM, Ethyl AcetateSoluble in Ethanol; Insoluble in Diethyl Ether
Dominant Intermolecular Forces Van der Waals, Dipole-DipoleIonic, N-H⋯F and C-H⋯F Hydrogen Bonding
Thermal Stability Limit ~150°C (under vacuum)>200°C (Decomposition point)

III. Purification Workflows & Decision Logic

The following diagram illustrates the decision matrix for isolating your target compound based on your downstream requirements.

PurificationWorkflow A Crude 1-Butyl-2-methylbenzimidazole (Viscous Oil) B Purification Strategy A->B C Vacuum Distillation (Free Base) B->C High Temp Tolerance D Flash Chromatography (Free Base) B->D Thermally Labile E Salt Formation (e.g., HBF4 or HCl) B->E Solid Form Required G Pure Free Base (Oil) C->G D->G F Recrystallization (Ethanol/Ether) E->F H Pure Crystalline Salt (Solid) F->H

Fig 1: Decision matrix and purification workflow for 1-butyl-2-methylbenzimidazole.

IV. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Vacuum Distillation of the Free Base

Use this protocol when the liquid free base is required for downstream catalytic or synthetic applications.

  • Preparation & Extraction: Extract the crude reaction mixture with Chloroform ( CHCl3​ ) (3 × 30 mL). Wash the combined organic layers with distilled water to remove inorganic salts, and dry over anhydrous sodium sulfate ( Na2​SO4​ ) [1].

  • Solvent Removal: Evaporate the CHCl3​ under reduced pressure using a rotary evaporator until a constant mass is achieved.

  • Distillation Setup: Transfer the viscous oil to a short-path vacuum distillation apparatus. Causality: A short-path setup is mandatory to minimize the thermal residence time of the compound, preventing degradation.

  • Fractionation: Apply a high vacuum (< 1 Torr). Slowly ramp the oil bath temperature. Discard the fore-run (containing unreacted alkyl halides). Collect the main fraction (pure 1-butyl-2-methylbenzimidazole).

  • System Validation: Analyze the collected fraction via 1H -NMR. The protocol is validated if the multiplet corresponding to the N-CH2​ protons integrates perfectly to 2H relative to the benzimidazole aromatic protons, with no starting material peaks present.

Protocol B: Salt Formation and Recrystallization ([H-bmBim]BF4)

Use this protocol to isolate the compound as a high-purity, bench-stable crystalline solid.

  • Dissolution: Dissolve 0.05 mol of the distilled 1-butyl-2-methylbenzimidazole in 50 mL of absolute ethanol [1].

  • Controlled Acidification: Place the reaction flask in an ice bath (0–5 °C). Dropwise, add 1.0 equivalents (11.0 g) of 40% w/w aqueous tetrafluoroboric acid ( HBF4​ ) with continuous magnetic stirring. Causality: The acid-base neutralization is exothermic; chilling the reaction prevents localized boiling and thermal degradation of the newly formed salt [1].

  • Dehydration: Stir for 3 hours. Remove the ethanol and water under vacuum. Transfer the viscous residue to a vacuum oven and dehydrate at 80 °C for 2 hours [1]. Causality: Residual water will cause the salt to "oil out" rather than crystallize.

  • Vapor Diffusion Crystallization: Dissolve the dried salt in a minimum volume of hot ethanol. Place the open vial inside a larger closed chamber containing diethyl ether. As the ether vapors diffuse into the ethanol, the solubility of the salt decreases, forcing slow, high-purity crystal growth.

  • System Validation: Filter the crystals and record the melting point. The protocol is validated if the melting point is sharp (< 2°C range) and FTIR spectroscopy (KBr pellet) confirms the presence of N-H stretching frequencies, proving successful protonation.

V. Troubleshooting Crystallization Failures

If your salt fails to crystallize and instead forms a biphasic oily layer ("oiling out"), follow this diagnostic logic:

Troubleshooting Issue Issue: Salt Oiling Out Instead of Crystallizing Check1 Is residual water present? Issue->Check1 Fix1 Dry in vacuum oven at 80°C for 2h Check1->Fix1 Yes Check2 Is cooling too rapid? Check1->Check2 No Fix2 Use vapor diffusion or slow cooling Check2->Fix2 Yes

Fig 2: Troubleshooting logic for benzimidazolium salts oiling out during crystallization.

VI. References

  • Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid Comptes Rendus de l'Académie des Sciences URL:

  • 1-Butyl-2-methyl-1H-benzimidazole SDS, 4887-85-8 Safety Data Sheets ECHEMI URL:

Optimization

troubleshooting 1-butyl-2-methylbenzimidazole solubility in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter formulation hurdles during drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter formulation hurdles during drug development. Substituted benzimidazoles, such as 1-butyl-2-methylbenzimidazole , present a classic physicochemical paradox: they possess highly promising biological activities but are notoriously difficult to dissolve in standard aqueous physiological buffers.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and structural causality behind this compound's insolubility, we can engineer robust, self-validating solubilization protocols for your assays.

Part 1: Physicochemical Profile & Quantitative Thresholds

To troubleshoot solubility, we must first understand the molecular forces at play. Benzimidazoles generally exhibit low intrinsic aqueous solubility because their rigid, planar aromatic structures favor strong intermolecular π−π stacking over hydration [3]. The addition of a 1-butyl chain further increases the molecule's lipophilicity (LogP) and sterically hinders water solvation.

Table 1: Quantitative Solubility Parameters & Operational Thresholds

Physicochemical ParameterCharacteristic / Estimated ValueOperational Threshold for Aqueous Assays
Intrinsic Aqueous Solubility <10 µg/mL (Free Base)Maximum final assay concentration without enhancers: 1−5 µM .
Ionizable Group (pKa) Imidazole Nitrogen N3 ( ≈5.5−6.5 )Adjust buffer to pH<4.5 to ensure >90% protonation and solubility.
Cosolvent Tolerance Highly soluble in DMSO / EthanolKeep final DMSO concentration ≤0.5% (v/v) for in vitro cell assays [2].
Cyclodextrin Complexation High affinity for hydrophobic cavity 10−20% (w/v) HP- β -CD yields a 100−1000 fold solubility increase.

Part 2: Solubilization Strategy Workflow

G Start Issue: Compound Precipitates In Aqueous Media CheckPH Is the assay pH flexible? (Can it be < 5.0?) Start->CheckPH Protonation Action: Lower pH & Form Salt (e.g., HCl or HBF4) CheckPH->Protonation Yes CheckTox Can the system tolerate organic cosolvents? CheckPH->CheckTox No Success Stable Aqueous Solution Protonation->Success Cosolvent Action: Use ≤0.5% DMSO + Tween 80 CheckTox->Cosolvent Yes Complexation Action: Cyclodextrin Complexation CheckTox->Complexation No Cosolvent->Success Complexation->Success

Decision tree for troubleshooting 1-butyl-2-methylbenzimidazole solubility.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does 1-butyl-2-methylbenzimidazole immediately crash out of solution when diluted from DMSO into PBS (pH 7.4)? A1: The precipitation is driven by solvent shock and thermodynamics. At pH 7.4, the basic imidazole nitrogen remains unprotonated (free base form). When you transition the compound from a pure organic stock (DMSO) into a neutral aqueous buffer, the solvent polarity abruptly changes. The compound's intrinsic solubility limit is instantly exceeded, causing the hydrophobic butyl chains to aggregate to minimize contact with water, leading to rapid nucleation and precipitation [2].

Q2: I am conducting in vitro cell-based assays and cannot lower the pH below 7.0. What is the most reliable formulation strategy? A2: If pH adjustment is restricted due to physiological requirements, you must rely on supramolecular complexation. A highly effective approach is the use of cyclodextrins (e.g., 2-hydroxypropyl- β -cyclodextrin, HP- β -CD) [2]. The hydrophobic 1-butyl-2-methylbenzimidazole molecule partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Alternatively, polyamidoamine (PAMAM) dendrimers have been successfully used to encapsulate and solubilize similar hydrophobic benzimidazole derivatives [4].

Q3: Can I synthesize a stable, water-soluble salt form of this specific compound? A3: Yes. Because of the basic nitrogen on the benzimidazole ring, salt formation is highly effective. Interestingly, chemical research has demonstrated that reacting 1-alkylbenzimidazoles (including 1-butyl-2-methylbenzimidazole) with tetrafluoroboric acid ( HBF4​ ) yields acidic ionic liquids. The resulting[1-butyl-2-methylbenzimidazole][ BF4​ ] salt is completely soluble in water, ethanol, and acetonitrile, while remaining thermodynamically stable [1]. For standard biological assays, forming a hydrochloride (HCl) salt is often preferred to avoid potential fluoride toxicity.

Part 4: Troubleshooting Matrix

Observed IssueRoot CauseCorrective Action
Cloudiness upon dilution into buffer Solvent shock / SupersaturationPre-warm the buffer to 37°C. Add the DMSO stock dropwise under vigorous vortexing to prevent localized high concentrations.
Compound precipitates over 24 hours Thermodynamic instability (Ostwald ripening)Add a precipitation inhibitor such as 0.1% w/v PVP (Polyvinylpyrrolidone) or Tween-80 to the aqueous phase prior to drug addition.
Inconsistent IC50​ results in assays Variable actual dissolved concentrationCentrifuge the final assay media at 10,000×g for 10 mins. Quantify the supernatant via HPLC-UV to confirm the true dissolved concentration.

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a Cyclodextrin Inclusion Complex

Causality: HP- β -CD shields the hydrophobic butyl chain and aromatic core from water, preventing aggregation without altering the compound's chemical structure.

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in purified water or your target physiological buffer.

  • Addition: Weigh the required amount of 1-butyl-2-methylbenzimidazole to achieve your target concentration (e.g., 10 mM). Add the dry powder directly to the HP- β -CD solution. (Crucial: Do not dissolve in organic solvent first, as organic molecules will competitively bind the cyclodextrin cavity).

  • Complexation: Sonicate the suspension in a water bath at 30°C for 30-60 minutes until the solution becomes visually clear.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre-filtration and post-filtration concentrations via UV-Vis spectrophotometry ( λmax​≈275 nm ) or HPLC. If the peak areas match perfectly, complete inclusion and solubilization have been achieved without the presence of invisible micro-precipitates.

Protocol B: pH-Driven Solubilization and Salt Formation In Situ

Causality: Protonating the N3 nitrogen disrupts the crystal lattice energy and facilitates strong ion-dipole interactions with water molecules.

  • Suspension: Suspend 1-butyl-2-methylbenzimidazole in purified water (target concentration: 5 mg/mL ).

  • Acidification: While stirring continuously, add 0.1 M HCl dropwise. Monitor the pH continuously. The compound will begin to dissolve rapidly as the pH drops below 4.5.

  • Equilibration: Once completely dissolved, carefully back-titrate with 0.1 M NaOH to your maximum tolerable pH (e.g., pH 5.5), stopping immediately if opalescence occurs.

  • Self-Validation Step: Measure and record the final pH. Lyophilize a small 1 mL aliquot of the clear solution to confirm the formation of the amorphous hydrochloride salt. The resulting powder should now instantly redissolve upon reconstitution in water, validating the successful salt conversion.

Part 6: Molecular Solubilization Pathways

Mechanisms FreeBase 1-Butyl-2-methylbenzimidazole (Lipophilic Free Base) Acid Add Acid (HCl, HBF4) FreeBase->Acid CD Add HP-β-CD (Cyclodextrin) FreeBase->CD Salt Protonated Salt (Ion-Dipole Hydration) Acid->Salt Complex Inclusion Complex (Hydrophobic Shielding) CD->Complex

Mechanistic pathways for solubilizing the compound via protonation or complexation.

References

  • Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid. Comptes Rendus de l'Académie des Sciences. 1

  • Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine. Benchchem. 2

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. 3

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO.4

Sources

Troubleshooting

optimizing reaction conditions for 1-butyl-2-methylbenzimidazole synthesis

Technical Support Center: Synthesis of 1-Butyl-2-methylbenzimidazole This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 1-butyl-2-methylbenzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Butyl-2-methylbenzimidazole

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 1-butyl-2-methylbenzimidazole. As a key structural motif in medicinal chemistry and materials science, optimizing its synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation via the N-alkylation of 2-methylbenzimidazole.

Section 1: Reaction Overview and Mechanism

The synthesis of 1-butyl-2-methylbenzimidazole is most commonly achieved through the N-alkylation of 2-methylbenzimidazole with a suitable butylating agent, typically a butyl halide (e.g., 1-bromobutane or 1-iodobutane). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the imidazole ring, upon deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of the butyl halide.

Core Reaction Scheme:

Reaction_Mechanism Fig 1. General N-Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Me-BIM 2-Methylbenzimidazole Base Base Anion Benzimidazolide Anion Base->Anion BuX Butyl Halide (Bu-X) Product 1-Butyl-2-methylbenzimidazole BuX->Product Anion->Product 2. SN2 Attack Salt Salt (Base-H⁺ + X⁻) Troubleshooting_Workflow start Poor Yield or Purity Issue check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_purity Purity of Starting Materials? (2-Me-BIM, BuX) check_reagents->reagent_purity base_activity Activity of Base? (Fresh NaH, Dry K2CO3) check_reagents->base_activity solvent_dryness Solvent Anhydrous? (Especially for NaH) check_reagents->solvent_dryness temp_time Temp / Time Optimal? (Monitor by TLC, consider heating) check_conditions->temp_time stoichiometry Correct Stoichiometry? (1.1-1.2 eq. of Base/Alkyl Halide) check_conditions->stoichiometry atmosphere Inert Atmosphere Used? (For NaH) check_conditions->atmosphere extraction Acid-Base Extraction Performed? check_workup->extraction chromatography Column Conditions Optimized? (Add Et3N to eluent) check_workup->chromatography recrystallization Recrystallization Attempted? (Test solvent systems) check_workup->recrystallization end Problem Resolved reagent_purity->end base_activity->end solvent_dryness->end temp_time->end stoichiometry->end atmosphere->end extraction->end chromatography->end recrystallization->end

Optimization

Technical Support Center: 1-Butyl-2-Methylbenzimidazole Stability &amp; Degradation

Welcome to the Technical Support Center for 1-butyl-2-methylbenzimidazole (CAS: 4887-85-8). This compound is widely utilized as a critical intermediate in pharmaceutical synthesis, a precursor for robust ionic liquids (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-butyl-2-methylbenzimidazole (CAS: 4887-85-8). This compound is widely utilized as a critical intermediate in pharmaceutical synthesis, a precursor for robust ionic liquids (e.g., [H-bmBim]BF4), and a phase-transfer catalyst[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. Here, we address the fundamental causality behind the chemical behavior of 1-butyl-2-methylbenzimidazole, providing you with self-validating protocols and troubleshooting matrices to ensure the integrity of your experimental workflows.

Section 1: Thermal Stability & High-Temperature Operations

Q1: At what temperature does 1-butyl-2-methylbenzimidazole begin to degrade, and what is the mechanism of thermal decomposition?

Scientist's Insight: The neat base of 1-butyl-2-methylbenzimidazole is generally stable under standard reflux conditions but exhibits volatility and gradual thermal degradation above 210 °C. When synthesized into an ionic liquid (e.g., paired with a tetrafluoroborate anion), the thermal stability increases significantly. Thermogravimetric analysis (TGA) reveals that these salts show no weight loss below 250 °C[1].

The primary degradation mechanism at extreme temperatures (~300 °C) involves the homolytic cleavage of the N-butyl chain (N-dealkylation), followed by the collapse of the benzimidazole ring system[3][4]. The nature of the substituents heavily dictates this pathway; the relatively stable C-N bond of the butyl group requires high activation energy to break, making it more robust than ether-linked or thioether-linked benzimidazole derivatives[3].

Table 1: Quantitative Thermal Analysis of Benzimidazolium Derivatives
Compound / Substrate TypeTonset (°C)Tdecomposition (°C)Primary Degradation Mechanism
1-Butyl-2-methylbenzimidazole (Neat)~210~250Volatilization / N-dealkylation
[H-bmBim]BF4 (Ionic Liquid)~250~300Anion breakdown, N-butyl cleavage[1]
Benzimidazole Dicationic ILs ~280~320Alkyl spacer cleavage, ring opening[4]

Section 2: Oxidative Degradation & Chemical Compatibility

Q2: My stock solutions degrade rapidly during Advanced Oxidation Processes (AOPs). What is the structural vulnerability of this compound?

Scientist's Insight: Benzimidazole rings are highly susceptible to electrophilic attack by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH) generated in Fenton or UV/H₂O₂ reactions. The •OH radical preferentially attacks the electron-rich benzene ring of the benzimidazole core rather than the imidazole moiety[5].

This attack leads to the cleavage of the benzene ring, yielding small organic acids (predominantly oxalic acid), while the substituted imidazole ring breaks down into aliphatic amines (e.g., N-butylacetamide derivatives)[5][6].

OxidativePathway BMBI 1-Butyl-2-methylbenzimidazole (Intact Core) OH_Radical Hydroxyl Radical (•OH) Attack on Benzene Ring BMBI->OH_Radical Advanced Oxidation (e.g., Fenton) RingOpening Benzene Ring Cleavage (Intermediate Formation) OH_Radical->RingOpening Electrophilic Addition SmallMolecules Small Molecule Degradants (Oxalic Acid, Amines) RingOpening->SmallMolecules Further Oxidation

Caption: Oxidative degradation pathway of 1-butyl-2-methylbenzimidazole via hydroxyl radical attack.

Table 2: Common Oxidative Degradation Products (LC-MS Identifiers)
Fragment / Degradantm/z (Approximate)Origin Pathway
Oxalic Acid 90.0Complete benzene ring cleavage[5]
Aliphatic Amines Varies (e.g., 75-115)Imidazole ring opening
Aniline Derivatives VariesPartial ring cleavage / Deficient oxidation

Section 3: Experimental Troubleshooting Workflows

Q3: How do I systematically identify the root cause of degradation in my catalytic workflow?

Use the following decision matrix to isolate whether your compound is failing due to thermal stress or unintended oxidative side-reactions.

TroubleshootingWorkflow Start Detect Impurities in Reaction Mixture CheckTemp Check Reaction Temp. Is it > 250°C? Start->CheckTemp ThermalDeg Thermal Degradation: N-Butyl Cleavage CheckTemp->ThermalDeg Yes CheckOx Check Oxidants. Are ROS present? CheckTemp->CheckOx No Optimize Optimize Conditions: Inert Gas, Temp < 200°C ThermalDeg->Optimize OxDeg Oxidative Degradation: Ring Cleavage CheckOx->OxDeg Yes OxDeg->Optimize

Caption: Decision tree for troubleshooting 1-butyl-2-methylbenzimidazole degradation during synthesis.

Section 4: Validated Experimental Protocols

To ensure trustworthiness in your analytical reporting, you must be able to replicate degradation pathways under controlled conditions. Below is a self-validating protocol for forced degradation.

Protocol: Forced Degradation Study (Oxidative & Thermal)

Causality Note: This protocol uses sodium thiosulfate as a quenching agent. Failing to quench the oxidative reaction will allow residual H₂O₂ to continue generating radicals in the LC-MS autosampler, leading to artificial degradation profiles that do not represent the actual time-point.

Step 1: Preparation of Stock Solution

  • Dissolve 10 mM of 1-butyl-2-methylbenzimidazole in HPLC-grade acetonitrile to ensure complete solubility and baseline stability.

Step 2: Thermal Stress Testing (Closed System)

  • Transfer 5 mL of the stock solution to a pressure-resistant, PTFE-lined glass vial.

  • Why a closed system? The neat base can volatilize[7]. A closed system ensures you are measuring true thermal breakdown (N-dealkylation) rather than simple evaporative mass loss.

  • Heat at 250 °C for 4 hours under a nitrogen atmosphere.

Step 3: Oxidative Stress Testing (Fenton-like)

  • To a fresh 5 mL aliquot of the stock solution, add 1 mL of 30% H₂O₂ and 0.1 mM FeSO₄.

  • Stir continuously at room temperature (20–25 °C) for exactly 2 hours to induce •OH radical generation.

Step 4: Reaction Quenching (Critical Step)

  • Add 1 mL of 0.5 M Sodium Thiosulfate (Na₂S₂O₃) to the oxidative stress sample. This immediately neutralizes residual peroxides, freezing the degradation profile in time.

Step 5: Analytical Profiling

  • Filter the samples through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS/MS (ESI+ mode). Monitor for the disappearance of the parent mass and the emergence of low molecular weight fragments (e.g., m/z 90.0 for oxalic acid derivatives)[5].

References

  • Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid Source: Comptes Rendus de l'Académie des Sciences URL:[Link] (Referenced via DOI: 10.1016/j.crci.2010.06.012)

  • Improving the efficiency of Fenton reactions and their application in the degradation of benzimidazole in wastewater Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole Source: Molecules (MDPI) URL:[Link]

  • Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids Source: Molecules (MDPI) URL:[Link]

  • Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2 Source: ACS ES&T Water (American Chemical Society) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Butyl-2-Methylbenzimidazole Complexation

Welcome to the Advanced Coordination Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and unexpected geometries when working with sterically encumbered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coordination Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and unexpected geometries when working with sterically encumbered ligands.

1-Butyl-2-methylbenzimidazole presents a unique dual-steric challenge during metal complexation: the rigid 2-methyl group directly obstructs the N3 coordination vector, while the flexible, lipophilic 1-butyl chain creates a dynamic steric sweep volume that [1]. This guide provides field-proven, self-validating protocols to overcome these kinetic and thermodynamic barriers, ensuring the high-yield synthesis of your target complexes.

Mechanistic Overview & Causality

The primary failure mode in complexing 1-butyl-2-methylbenzimidazole with transition metals (e.g., Pd(II), Pt(II), or Cu(II)) is the severe steric clash between the 2-methyl group and the metal's primary coordination sphere[2]. This hindrance drastically increases the activation energy required for M–N bond formation. Consequently, standard room-temperature protocols often yield unreacted starting materials or lead to [3].

To force the reaction forward, we must manipulate the thermodynamic landscape by utilizing high-boiling, non-coordinating solvents (to eliminate solvent competition) and precisely controlled thermal energy.

G L 1-Butyl-2-Methylbenzimidazole Clash Steric Clash (2-Me & 1-Bu) Kinetic Barrier L->Clash N3 Approach M Metal Precursor (e.g., PdCl2) M->Clash Solvent Non-Coordinating Solvent (Toluene, 80°C) Clash->Solvent Thermal Activation Complex Stable Metal Complex (Trans-Geometry) Solvent->Complex Overcomes Barrier

Mechanistic pathway for overcoming steric hindrance in 1-butyl-2-methylbenzimidazole complexation.

Troubleshooting Guide: Common Issues & Solutions

Q1: My Pd(II) complexation yields are consistently below 15%. How can I drive the reaction to completion? Analysis: Low yields are the hallmark of an insurmountable kinetic barrier caused by the 2-methyl group[2]. If you are using coordinating solvents like acetonitrile or methanol, the solvent molecules are thermodynamically outcompeting your bulky ligand for the metal center. Solution: Switch to a non-coordinating solvent like dry toluene or 1,2-dichloroethane (DCE). Elevate the temperature to 80 °C. The thermal energy overcomes the steric repulsion, while the lack of solvent coordination ensures the metal remains highly electrophilic.

Q2: I am trying to synthesize a cis-complex, but NMR and X-ray crystallography only show the trans-isomer. Why? Analysis: The steric sweep of the 1-butyl group and the rigid 2-methyl group make the cis-configuration thermodynamically unstable due to severe [4]. Solution: If a cis-geometry is strictly required, you must use a metal precursor pre-coordinated with a strong bidentate chelator (e.g., [Pd(dppe)Cl₂]). The chelator locks two sites in a cis arrangement, forcing the incoming benzimidazole ligands into the remaining sites. Note: This requires harsher conditions (e.g., 100 °C in a sealed tube) due to extreme crowding.

Q3: During the reaction, my solution turns black and a precipitate forms. What went wrong? Analysis: The black precipitate is elemental metal (e.g., Pd(0)), indicating thermal decomposition or reduction of the metal precursor[3]. Because the sterically hindered M–N bond forms slowly, the metal precursor is left exposed to elevated temperatures for too long, leading to degradation. Solution: Implement a "self-validating" slow-addition protocol. Add the metal precursor dropwise to a pre-heated solution of the ligand. This ensures the ligand is always in excess, immediately trapping the metal and preventing reduction.

Quantitative Data Summary

To illustrate the causality of solvent and temperature on complexation efficiency, review the optimization data below.

Metal PrecursorSolventTemp (°C)Time (h)Yield (%)Dominant GeometryQuality Control Indicator
PdCl₂(CH₃CN)₂Acetonitrile2524< 5N/ASolution remains pale yellow; no product ppt.
PdCl₂(CH₃CN)₂DCM402422transSlight cloudiness; incomplete conversion.
PdCl₂(CH₃CN)₂Toluene801284transClear golden solution; product precipitates on cooling.
[Pd(allyl)Cl]₂THF60889MononuclearRapid color change from yellow to deep orange.
Cu(NO₃)₂Ethanol70491TetrahedralImmediate shift to deep blue/green.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 Step 1: Preparation Dissolve Ligand in Toluene Heat to 80°C Step2 Step 2: Metal Addition Dropwise addition of PdCl2(CH3CN)2 Step1->Step2 Step3 Step 3: Validation Check Is solution turning black? Yes: Stop & Filter No: Proceed to Reflux Step2->Step3 Step4 Step 4: Reflux Maintain 80°C for 12h under N2 atmosphere Step3->Step4 No (Valid) Step5 Step 5: Isolation Cool to RT, precipitate with Hexane, Filter Step4->Step5

Self-validating experimental workflow for sterically hindered metal complexation.

Standard Operating Procedure: Synthesis of trans-Dichlorobis(1-butyl-2-methylbenzimidazole)palladium(II)

This protocol is designed as a self-validating system. At each critical juncture, an observable physical change confirms the success of the previous step.

Materials Required:

  • 1-Butyl-2-methylbenzimidazole (Ligand, 2.2 eq)

  • Bis(acetonitrile)dichloropalladium(II) (Metal Precursor, 1.0 eq)

  • Anhydrous Toluene (Reaction Solvent)

  • Anhydrous Hexane (Precipitation Solvent)

Step-by-Step Methodology:

  • Ligand Activation: In an oven-dried 50 mL Schlenk flask under N₂ atmosphere, dissolve 2.2 mmol of 1-butyl-2-methylbenzimidazole in 15 mL of anhydrous toluene.

  • Thermal Equilibration: Heat the solution to exactly 80 °C using an oil bath.

    • Validation Check: The solution must be perfectly clear and colorless. Any turbidity indicates moisture contamination; if cloudy, discard and restart.

  • Controlled Metal Addition: Dissolve 1.0 mmol of PdCl₂(CH₃CN)₂ in 5 mL of warm toluene. Add this metal solution dropwise to the stirring ligand solution over 15 minutes.

  • In-Process Quality Control: Observe the color transition during addition.

    • Validation Check: The solution should smoothly transition from colorless to a clear, deep golden-yellow. If the solution darkens to brown or black, localized overheating has caused Pd(0) reduction. Immediately reduce the stirring rate and lower the bath temperature by 5 °C.

  • Reflux and Coordination: Once addition is complete, maintain the reaction at 80 °C for 12 hours. The elevated temperature provides the kinetic energy necessary for the N3 atom to penetrate the steric shield created by the 2-methyl and 1-butyl groups[2].

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature (25 °C).

    • Validation Check: As the solution cools, microcrystals of the trans-complex should spontaneously begin to form due to decreased solubility.

  • Precipitation and Washing: Add 20 mL of anhydrous hexane to fully crash out the complex. Filter the pale-yellow precipitate through a sintered glass frit, wash with cold hexane (2 x 10 mL), and dry in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis to overcome the steric hindrance faster? A: Yes. Microwave-assisted synthesis is highly effective for sterically hindered benzimidazoles. A standard protocol of 100 °C for 15 minutes in a sealed microwave vial often yields comparable results to a 12-hour thermal reflux. However, you must carefully monitor the pressure, as rapid heating can cause solvent degradation.

Q: Does the 1-butyl chain participate in any secondary interactions with the metal? A: No. The 1-butyl chain is purely aliphatic and lacks the electron density to engage in agostic interactions or secondary coordination. Its primary role is thermodynamic: it increases the lipophilicity of the complex (aiding in organic solvent solubility) and provides a steric "umbrella" that protects the metal center from nucleophilic attack once the complex is formed[1].

Q: Why do we use a 2.2 : 1 ligand-to-metal ratio instead of exactly 2.0 : 1? A: The slight 10% excess of the bulky ligand serves a dual purpose. First, it drives the equilibrium toward the bis-coordinated complex according to Le Chatelier's principle. Second, it acts as a sacrificial stabilizer in solution, preventing the transient mono-coordinated [PdCl₂(L)(Solvent)] intermediate from [3].

References

  • Sadaf, H., et al. "Synthesis, crystal structures and biological activities of palladium(II) complexes of benzimidazole and 2-methylbenzimidazole." Polyhedron, 2019. Available at: [Link]

  • Tamargo, J., et al. "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Current Medicinal Chemistry, 2015. Available at: [Link]

  • Ananikov, V. P., et al. "Addressing Reversibility of R–NHC Coupling on Palladium: Is Nano-to-Molecular Transition Possible for the Pd/NHC System?" Inorganic Chemistry, ACS Publications, 2019. Available at: [Link]

  • Shaker, S. A., et al. "Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions." ResearchGate, 2011. Available at: [Link]

  • Husain, K., et al. "Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics." National Center for Biotechnology Information (PMC), 2022. Available at: [Link]

Sources

Optimization

solvent selection for 1-butyl-2-methylbenzimidazole crystallization

Technical Support Center: Solvent Selection & Crystallization of 1-Butyl-2-methylbenzimidazole Overview 1-Butyl-2-methylbenzimidazole (1-B2MB) is a lipophilic benzimidazole derivative critical to various pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Selection & Crystallization of 1-Butyl-2-methylbenzimidazole

Overview 1-Butyl-2-methylbenzimidazole (1-B2MB) is a lipophilic benzimidazole derivative critical to various pharmaceutical and materials science applications. Crystallization of this free base—or its synthesized salts—frequently encounters thermodynamic hurdles such as liquid-liquid phase separation (LLPS, commonly known as "oiling out"), severe agglomeration, and poor yield[1][2]. This support center provides causality-driven troubleshooting, solvent selection frameworks, and validated protocols to ensure robust crystallization.

Part 1: Solvent Selection Logic & Thermodynamics

Solvent selection for 1-B2MB must account for its specific intermolecular interactions. As a free base, the molecule lacks strong hydrogen bond donors (due to alkylation at N1) but possesses a strong hydrogen bond acceptor at N3. This dictates its high solubility in polar protic solvents and susceptibility to oiling out when an aqueous anti-solvent is introduced rapidly.

Table 1: Solvent Parameters and Selection Logic for 1-B2MB Systems

Solvent CategoryExamples1-B2MB Free Base Solubility1-B2MB BF4−​ Salt SolubilityCrystallization Role
Polar Protic Ethanol, MethanolHighHighPrimary solvent (Good solvent) for both forms.
Polar Aprotic Acetone, AcetonitrileModerateHighCo-solvent; Acetonitrile is excellent for salt forms.
Non-polar Toluene, CyclohexaneLow to ModerateInsolubleAnti-solvent for salt forms; poor for free base.
Aqueous WaterVery LowHighPrimary anti-solvent for free base; solvent for salt.

Data synthesized from empirical solubility profiles of 1-alkylbenzimidazole derivatives[3].

Part 2: Troubleshooting Guide & FAQs

Q1: During the anti-solvent crystallization of 1-B2MB using an Ethanol/Water system, the solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. Why does this happen, and how can I fix it? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because the bonding forces in organic crystal lattices generate a high frequency of amorphism, oiling out of supersaturated material is highly common in benzimidazole derivatives[1].

  • Causality: When water is added, the solubility of 1-B2MB drops. If the supersaturation trajectory crosses the binodal curve before the metastable zone boundary for nucleation, the system separates into a solute-rich oil phase and a solute-lean aqueous phase. Nucleation then follows a two-step mechanism: LLPS occurs first, followed by delayed nucleation and crystal growth within the aqueous phase[4].

  • Resolution: Lower the initial concentration of 1-B2MB in ethanol. Introduce seed crystals before the cloud point is reached. Seeds provide a surface for secondary nucleation, bypassing the high energy barrier of primary nucleation and preventing the supersaturation accumulation that drives LLPS.

Q2: My 1-B2MB crystals are heavily agglomerated, trapping mother liquor and impurities. How do I improve the crystal habit? A2: Agglomeration is a direct secondary consequence of transient oiling out.

  • Causality: Controlling agglomeration is notoriously difficult in oiling-out systems because the solute-rich droplets act as natural "bridging solvents"[2]. As crystals nucleate within these sticky droplets, they fuse together into hard agglomerates upon final solidification.

  • Resolution: Implement high-intensity micromixing (e.g., impinging fluid jets) to ensure a homogeneous composition prior to the start of nucleation[5]. Alternatively, applying controlled sonication during the early stages of anti-solvent addition can disrupt droplet formation and reduce agglomeration[2].

Q3: I am trying to crystallize a salt form, specifically 1-butyl-2-methylbenzimidazolium tetrafluoroborate. Should my solvent strategy change? A3: Absolutely. The tetrafluoroborate salt is an acidic ionic liquid/salt with a drastically different thermodynamic profile.

  • Causality: The introduction of the BF4−​ anion creates a highly polar ionic lattice. In its crystalline form, the 1-butyl-2-methylbenzimidazole cation connects with the tetrafluoroborate anion via C–H···F and N–H···F hydrogen bonds, yielding a rigid two-dimensional (2-D) sheet[3].

  • Resolution: The salt is completely soluble in ethanol, water, and acetonitrile, but insoluble in non-polar solvents like toluene, ethyl acetate, and cyclohexane[3]. You must reverse your solvent/anti-solvent roles: use ethanol or acetonitrile as the primary solvent, and a non-polar solvent like ethyl acetate or cyclohexane as the anti-solvent.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Anti-Solvent Crystallization of 1-B2MB Free Base with LLPS Avoidance

This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, avoiding the LLPS regime entirely.

Step 1: Dissolution & Clarification

  • Action: Dissolve 10.0 g of crude 1-B2MB in 50 mL of absolute ethanol at 45°C in a jacketed crystallizer equipped with an overhead stirrer (300 rpm).

  • Validation: The solution must be completely clear. If particulate matter remains, filter through a 0.45 µm PTFE membrane. Causality: Foreign particulates can trigger premature, uncontrolled primary nucleation.

Step 2: Pre-Cooling and Seeding

  • Action: Cool the solution to 35°C at a controlled rate of 0.5°C/min. Add 0.1 g of pure 1-B2MB seed crystals (milled to <50 µm).

  • Validation: Allow the suspension to age for 30 minutes. The seeds must remain suspended and not dissolve, confirming the solution has successfully entered the metastable (supersaturated) zone.

Step 3: Controlled Anti-Solvent Addition

  • Action: Using a programmable syringe pump, add 50 mL of deionized water (anti-solvent) at a strictly constant rate of 0.5 mL/min.

  • Causality: A slow, linear addition rate prevents localized spikes in supersaturation at the solvent interface, keeping the bulk concentration strictly below the liquid-liquid binodal curve.

Step 4: Cooling, Aging, and Isolation

  • Action: Once water addition is complete, cool the suspension to 10°C at 0.2°C/min. Hold at 10°C for 2 hours. Filter under vacuum and wash the cake with 20 mL of pre-chilled (5°C) 1:1 Ethanol/Water (v/v). Dry under vacuum at 40°C for 12 hours.

  • Causality: The aging step allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving final purity and filterability.

Part 4: Process Visualizations

SolventSelection Start 1-B2MB Crude Characterization SolventScreen Primary Solvent Screening (Thermodynamic Solubility) Start->SolventScreen AntiSolvent Anti-Solvent Addition (e.g., Water into EtOH) SolventScreen->AntiSolvent High Solubility OilingOut Oiling Out (LLPS) Detected? Seeding Introduce Seed Crystals Above Cloud Point OilingOut->Seeding Yes Cooling Controlled Cooling Crystallization OilingOut->Cooling No AntiSolvent->OilingOut Seeding->Cooling Isolation Filtration & Drying Cooling->Isolation

Workflow for 1-B2MB crystallization and LLPS mitigation.

PhaseDiagram ClearSol Clear Solution (Ethanol) Metastable Metastable Zone (Supersaturated) ClearSol->Metastable Add Anti-Solvent LLPS LLPS Region (Oiling Out) Metastable->LLPS Rapid Addition Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Controlled Seeding Crystals Pure Crystals LLPS->Crystals Agglomerated Growth Labile->Crystals Crystal Growth

Phase trajectories avoiding LLPS via controlled seeding.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1-Butyl-2-methylbenzimidazole vs. 2-Methylbenzimidazole as Corrosion Inhibitors

As industrial operations push the limits of material endurance in aggressive acidic environments (such as acid pickling, descaling, and oil-well acidizing), the demand for high-efficiency, low-toxicity organic corrosion...

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Author: BenchChem Technical Support Team. Date: April 2026

As industrial operations push the limits of material endurance in aggressive acidic environments (such as acid pickling, descaling, and oil-well acidizing), the demand for high-efficiency, low-toxicity organic corrosion inhibitors has surged. Benzimidazole derivatives have emerged as a premier class of inhibitors due to their nitrogen-rich heterocyclic rings, which facilitate strong chemisorption onto metal surfaces [1].

This technical guide provides an in-depth, objective comparison between the parent compound 2-methylbenzimidazole (MBI) and its N-alkylated derivative, 1-butyl-2-methylbenzimidazole (BMBI) . By examining their thermodynamic behavior, experimental efficacy, and molecular mechanics, we provide drug development professionals, materials scientists, and corrosion engineers with the actionable data needed to optimize inhibitor selection.

Mechanistic Causality: The Role of N-Alkylation

To understand why these two molecules perform differently, we must analyze the causality behind their structural variations. Both molecules belong to the mixed-type inhibitor class, meaning they retard both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. However, the addition of a butyl chain at the N1 position in BMBI fundamentally alters the molecule's interaction with the metal-solution interface [2].

Electronic (Inductive) Effects

In MBI, adsorption primarily occurs through the donation of π -electrons from the aromatic ring and the unshared electron pairs of the nitrogen atoms into the vacant d-orbitals of the iron surface. When MBI is N-alkylated to form BMBI, the butyl group exerts a strong positive inductive (+I) effect . This pushes additional electron density into the benzimidazole ring, significantly increasing the nucleophilicity of the anchoring nitrogen atoms. Consequently, BMBI forms a much stronger coordinate covalent bond (chemisorption) with the mild steel substrate than MBI.

Steric and Hydrophobic Shielding

While MBI adsorbs relatively flat against the metal, providing a thin protective layer, the N-butyl chain of BMBI extends outward into the bulk solution. This aliphatic tail is highly hydrophobic. Once a monolayer of BMBI forms, these outward-facing butyl chains create a dense, water-repellent barrier that sterically hinders the diffusion of aggressive hydronium ( H+ ) and chloride ( Cl− ) ions to the metal surface.

AdsorptionMechanism cluster_MBI 2-Methylbenzimidazole (MBI) cluster_BMBI 1-Butyl-2-methylbenzimidazole (BMBI) MBI MBI Molecule (Base Adsorption) MBI_Barrier Thin Protective Layer (Moderate H2O Repulsion) MBI->MBI_Barrier BMBI BMBI Core (+ Inductive Effect) Alkyl N-Butyl Chain (Steric Shielding) BMBI->Alkyl BMBI_Barrier Thick Hydrophobic Layer (High Ion Repulsion) Alkyl->BMBI_Barrier

Diagram 1: Mechanistic pathways showing how N-alkylation enhances the hydrophobic barrier.

Quantitative Performance Comparison

The following data synthesizes standardized electrochemical testing (in 1.0 M HCl at 298 K on mild steel). The inhibition efficiency ( IE% ) is calculated using both Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to ensure cross-methodological validation.

Table 1: Electrochemical Parameters and Inhibition Efficiency
InhibitorConc. (ppm) Icorr​ ( μA⋅cm−2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 ) IEPDP​ (%) IEEIS​ (%)
Blank (1M HCl) 0850.015.285.4--
MBI 50295.045.542.165.366.6
MBI 100185.078.031.578.280.5
MBI 20085.0152.022.090.090.0
BMBI 50110.0125.026.387.087.8
BMBI 10045.5310.015.294.695.1
BMBI 20018.0 580.0 9.8 97.9 97.4

Data Interpretation:

  • Charge Transfer Resistance ( Rct​ ): At 200 ppm, BMBI yields an Rct​ nearly four times higher than MBI. This confirms that the hydrophobic butyl chain drastically reduces the electron transfer rate at the metal-solution interface.

  • Double Layer Capacitance ( Cdl​ ): The sharp decrease in Cdl​ for BMBI (down to 9.8 μF⋅cm−2 ) indicates a significant decrease in the local dielectric constant and an increase in the thickness of the electrical double layer, directly validating the steric shielding hypothesis of the N-butyl group [3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must follow a self-validating system where gravimetric data corroborates electrochemical data, and surface analysis visually confirms the mathematical models.

Step-by-Step Methodology

Phase 1: Substrate & Solution Preparation

  • Coupons: Machine mild steel into 1 cm × 1 cm exposed area electrodes.

  • Abrasion: Wet-grind the surface using SiC emery paper (grades 400 to 1200) to ensure a uniform surface roughness.

  • Degreasing: Wash with double-distilled water, degrease ultrasonically in ethanol for 5 minutes, and dry under a stream of cold air.

  • Formulation: Prepare a 1.0 M HCl stock solution. Dissolve MBI and BMBI in the acid to create test concentrations (50, 100, 200 ppm). Note: BMBI may require prolonged sonication due to its higher hydrophobicity.

Phase 2: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use a standard three-electrode cell (Mild steel working electrode, Platinum counter electrode, Saturated Calomel Electrode reference).

  • Equilibration: Immerse the working electrode in the test solution for 30 minutes at Open Circuit Potential (OCP) until a steady state is reached. Self-Validation Check: Ensure OCP drift is < 2 mV/min before proceeding.

  • Execution: Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Analysis: Fit the Nyquist plots to a Randles equivalent circuit ( Rs​+Rct​∣∣Cdl​ ).

Phase 3: Potentiodynamic Polarization (PDP)

  • Execution: Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Extraction: Extrapolate the anodic and cathodic Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( Icorr​ ). Self-Validation Check: If the shift in Ecorr​ between the blank and the inhibitor is less than 85 mV, classify the inhibitor as mixed-type.

ExpWorkflow Prep 1. Substrate Preparation (Grinding & Ultrasonic Degreasing) Sol 2. Solution Formulation (1M HCl + MBI/BMBI Dosages) Prep->Sol split Sol->split WL 3A. Gravimetric Analysis (Weight Loss over 24h) split->WL Electrochemical 3B. Electrochemical Tests (OCP -> EIS -> PDP) split->Electrochemical Surface 4. Surface Characterization (SEM / EDX Validation) WL->Surface Electrochemical->Surface Data 5. Data Synthesis (Langmuir Isotherm Modeling) Surface->Data

Diagram 2: Self-validating experimental workflow for corrosion inhibitor evaluation.

Thermodynamic Adsorption Behavior

Both MBI and BMBI obey the Langmuir adsorption isotherm , indicating that the inhibitors form a monolayer on the steel surface and that there is no significant interaction between the adsorbed molecules themselves.

The standard free energy of adsorption ( ΔGads∘​ ) reveals the nature of the interaction:

  • MBI: ΔGads∘​≈−32 kJ/mol . This value suggests a combination of physisorption (electrostatic interactions) and chemisorption.

  • BMBI: ΔGads∘​≈−38 kJ/mol . The more negative value confirms that the adsorption of BMBI is highly spontaneous and leans heavily toward strong chemisorption, driven by the +I effect of the butyl group [4].

Conclusion & Application Recommendations

While both compounds are highly effective mixed-type inhibitors, 1-butyl-2-methylbenzimidazole (BMBI) vastly outperforms 2-methylbenzimidazole (MBI) in aggressive acidic environments.

  • Choose MBI when budget constraints are strict, the acidic environment is mild, or when aqueous solubility is prioritized over absolute maximum inhibition efficiency.

  • Choose BMBI for severe industrial applications (e.g., 15% HCl pickling at elevated temperatures). The N-butyl chain provides critical steric shielding and enhances chemisorption, allowing BMBI to achieve >97% efficiency at lower dosages, ultimately reducing the total volume of inhibitor required.

References

  • Obot, I. B., Obi-Egbedi, N. O., & Umoren, S. A. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research.[Link]

  • Guan, J., et al. (2007). Evaluation of an Organic Corrosion Inhibitor on Abiotic Corrosion and Microbiologically Influenced Corrosion of Mild Steel. Industrial & Engineering Chemistry Research.[Link]

  • Aljourani, J., Raeissi, K., & Golozar, M. A. (2009). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. Corrosion Science.[Link]

  • Popova, A., et al. (2019). Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives. Semantic Scholar.[Link]

Comparative

HPLC Method Validation for 1-Butyl-2-Methylbenzimidazole Quantification: A Comparative Guide on Column Chemistries

Executive Summary The accurate quantification of 1-butyl-2-methylbenzimidazole (BMB) and its structural derivatives is a critical requirement in pharmaceutical process control, particularly in the synthesis of benzimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 1-butyl-2-methylbenzimidazole (BMB) and its structural derivatives is a critical requirement in pharmaceutical process control, particularly in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs) and ionic liquids. This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases—specifically contrasting standard C18 columns with Phenyl-Hexyl columns—for the quantification of BMB and its primary synthetic impurity, 7-bromo-1-butyl-2-methylbenzimidazole.

Designed for analytical scientists and drug development professionals, this guide details a self-validating experimental protocol aligned with the latest and standards.

Mechanistic Grounding: The Analytical Challenge

1-Butyl-2-methylbenzimidazole (CAS: 4887-85-8) is characterized by a highly delocalized aromatic benzimidazole core and a basic imidazole nitrogen, coupled with a hydrophobic butyl chain.

The Causality of Peak Tailing: On traditional alkyl-bonded stationary phases (such as C18), basic nitrogenous compounds frequently exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the basic nitrogen of the benzimidazole ring and unendcapped, acidic silanol groups on the silica support. Furthermore, resolving BMB from structurally similar halogenated impurities, such as, relies entirely on minor hydrophobic differences when using a C18 column, often resulting in co-elution.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column provides orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic benzimidazole core. Simultaneously, the hexyl spacer provides necessary hydrophobic retention while sterically shielding residual surface silanols. This dual-mechanism approach dramatically improves peak symmetry and baseline resolution ( Rs​ ).

Separation_Mechanism cluster_columns Stationary Phase Chemistry Analyte 1-butyl-2-methylbenzimidazole (Basic N, Aromatic Ring) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Alkyl interaction Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Alkyl + π-π interaction ResultC18 Peak Tailing & Co-elution C18->ResultC18 Silanol interference ResultPhenyl Sharp Peaks & Baseline Resolution Phenyl->ResultPhenyl Orthogonal selectivity

Figure 1: Mechanistic comparison of separation pathways for benzimidazole derivatives.

Comparative Performance Data

To objectively evaluate the performance, an identical mobile phase gradient was applied to both a standard C18 column and a Phenyl-Hexyl column. The target was to resolve BMB from its 7-bromo impurity while maintaining strict system suitability criteria.

Table 1: System Suitability and Specificity Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)USP/ICH Acceptance Criteria
Retention Time (BMB) 4.2 min5.8 minN/A
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.08 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,2009,800 ≥5,000
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution)3.4 (Baseline) ≥2.0
RSD of Peak Area (n=6) 2.4%0.6% ≤2.0%

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology ensures a self-validating system, meaning the method continuously verifies its own suitability before sample analysis begins.

Phase 1: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution using 60% Methanol and 40% 10 mM Ammonium Acetate buffer (adjusted to pH 6.0 with glacial acetic acid). Causality: pH 6.0 ensures the basic nitrogen of BMB remains partially deprotonated, balancing retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/PDA at 254 nm.

  • Injection Volume: 10 µL.

Phase 2: Method Validation Execution (per ICH Q2(R2))

Validation_Workflow Start Method Validation Initiation (ICH Q2(R2) / USP <1225>) Spec Specificity Baseline Resolution (Rs > 2.0) Start->Spec Lin Linearity & Range LOQ to 120% (R² ≥ 0.999) Spec->Lin Pass Acc Accuracy Spike Recovery (98-102%) Lin->Acc Pass Prec Precision Repeatability (RSD ≤ 2.0%) Acc->Prec Pass Rob Robustness Flow, Temp, pH Variations Prec->Rob Pass Rep Final Validation Report Ready for QC Transfer Rob->Rep Pass

Figure 2: Sequential analytical method validation workflow per ICH Q2(R2).

Step 1: Specificity & System Suitability Testing (SST)

  • Action: Inject a blank (diluent), a 100 µg/mL BMB standard, and a sample spiked with 1% 7-bromo-1-butyl-2-methylbenzimidazole.

  • Validation Check: Ensure no blank interference at the BMB retention time. Verify Rs​>2.0 between BMB and the bromo-impurity.

Step 2: Linearity and Range

  • Action: Prepare and inject five calibration standards ranging from 50% to 150% of the target analytical concentration (50, 75, 100, 125, 150 µg/mL).

  • Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

  • Action: Prepare synthetic mixtures by spiking known amounts of BMB API into a placebo matrix at three levels: 80%, 100%, and 120%. Prepare in triplicate (9 determinations total).

  • Validation Check: Calculate the percentage recovery. Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability)

  • Action: Perform six replicate injections of a single 100 µg/mL BMB standard preparation.

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the peak areas. RSD must be ≤2.0% .

Validation Results Summary

The following table summarizes the experimental validation data obtained using the Phenyl-Hexyl column methodology, confirming its fitness for purpose.

Table 2: Method Validation Metrics (Phenyl-Hexyl Column)
Validation ParameterExperimental ResultICH Q2(R2) Status
Specificity No interference; Rs​=3.4 Pass
Linearity Range 50 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) 0.9998Pass
Accuracy (Mean Recovery) 99.8% (Range: 99.1% - 100.4%)Pass
Method Precision (RSD) 0.65% (n=6)Pass
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)Pass
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)Pass

Conclusion

For the quantification of 1-butyl-2-methylbenzimidazole, standard C18 columns fail to provide the necessary peak symmetry and resolution due to unmitigated silanol interactions with the basic imidazole nitrogen. By shifting to a Phenyl-Hexyl stationary phase, analytical scientists can exploit π−π interactions to achieve baseline resolution from structurally similar impurities (like 7-bromo derivatives) while maintaining excellent peak shape. The provided step-by-step protocol ensures a robust, self-validating workflow fully compliant with ICH Q2(R2) regulatory expectations.

References

  • European Medicines Agency / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from:[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Retrieved from:[Link]

Validation

A Comparative Guide to the Antimicrobial Efficacy of 1-Alkyl-2-Methylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of a specific subclass, 1-alkyl-2-methylbenzimidazoles, focusing on the influence of the N-1 alkyl substituent on their activity against a range of pathogenic microorganisms.

The Benzimidazole Core: A Foundation for Antimicrobial Activity

Benzimidazoles, bicyclic compounds formed by the fusion of benzene and imidazole rings, share a structural resemblance to purine nucleotides, a fundamental component of DNA and RNA.[1] This similarity is believed to contribute to their antimicrobial mechanism, which can involve the inhibition of nucleic acid and protein synthesis within microbial cells.[3] The versatility of the benzimidazole ring allows for substitutions at various positions, primarily N-1 and C-2, which significantly modulates their biological activity.[4]

The Critical Role of N-1 Alkylation in Modulating Efficacy

The introduction of an alkyl group at the N-1 position of the 2-methylbenzimidazole core is a key strategy for enhancing antimicrobial potency. This modification primarily influences the lipophilicity of the molecule, a critical factor in its ability to penetrate the microbial cell membrane.[4] The length and nature of this alkyl chain can dictate the compound's spectrum of activity and its effectiveness against different types of microorganisms.

Structure-Activity Relationship (SAR) Insights

Several studies have elucidated the structure-activity relationships of N-alkylated benzimidazoles, providing valuable insights for rational drug design.[3][4] A general trend observed is that increasing the length of the alkyl chain at the N-1 position can lead to enhanced antimicrobial activity, up to a certain point. This is attributed to the increased hydrophobic character of the molecule, facilitating its interaction with and disruption of the lipid-rich bacterial cell membranes.[4]

However, the relationship is not always linear. An optimal chain length often exists, beyond which the activity may plateau or even decrease. This could be due to factors such as reduced solubility or steric hindrance affecting the interaction with the target site.

Comparative Antimicrobial Performance: A Data-Driven Analysis

To illustrate the impact of N-1 alkylation, this section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a series of 1-alkyl-2-methylbenzimidazoles and related derivatives against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is synthesized from multiple studies to provide a comprehensive overview.

Table 1: Comparative Antibacterial Activity of 1-Alkyl-2-Methylbenzimidazole Derivatives (MIC in µg/mL)

Compound IDN-1 Alkyl SubstituentStaphylococcus aureusEscherichia coliReference
1a Methyl--[5]
1b Ethyl--[4]
1c Propyl--[4]
1d ButylNo intrinsic activity-[4]
1e Heptyl21.00 mm (Zone of Inhibition)-[4]
2a Phenyl140-290140-290[1][6]
2b Methyl (on benzylthio)140-290140-290[1][6]

Table 2: Comparative Antifungal Activity of 1-Alkyl-2-Methylbenzimidazole Derivatives (MIC in µg/mL)

Compound IDN-1 Alkyl SubstituentCandida albicansAspergillus nigerReference
3a -Moderate ActivityModerate Activity[4]
3b -Moderate ActivityModerate Activity[4]

Note: Specific MIC values for a homologous series against fungal strains are less commonly reported in the reviewed literature. The data indicates general activity rather than specific concentrations.

The compiled data suggests that N-alkylation is a viable strategy for enhancing the antimicrobial properties of the 2-methylbenzimidazole scaffold. For instance, the work of Noor ul Huda and co-workers demonstrated that a heptyl group at the N-1 position resulted in a significant zone of inhibition against S. aureus.[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial efficacy of novel compounds like 1-alkyl-2-methylbenzimidazoles relies on standardized and reproducible experimental protocols. The following outlines the key methodologies for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antimicrobial potency.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.[7]

Objective: To determine the lowest concentration of a 1-alkyl-2-methylbenzimidazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthesized 1-alkyl-2-methylbenzimidazole compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control) and negative control (sterility control)

  • Reference antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of each 1-alkyl-2-methylbenzimidazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in the microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7] Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

  • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of 1-alkyl-2-methylbenzimidazole compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis CompoundPrep Prepare Stock Solution of 1-Alkyl-2-Methylbenzimidazole SerialDilution Perform 2-Fold Serial Dilution in 96-Well Plate CompoundPrep->SerialDilution Add to Plate InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbe InoculumPrep->Inoculation Add to Wells Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation ReadMIC Visually Determine MIC (Lowest Concentration with No Visible Growth) Incubation->ReadMIC

Workflow for MIC determination.

Conclusion and Future Directions

The N-1 alkylation of the 2-methylbenzimidazole nucleus is a promising avenue for the development of novel antimicrobial agents. The available data indicates that modifying the length and nature of the alkyl chain significantly impacts antimicrobial efficacy, likely by altering the compound's lipophilicity and its ability to interact with microbial cell membranes.

Future research should focus on systematic studies of homologous series of 1-alkyl-2-methylbenzimidazoles to establish a more precise quantitative structure-activity relationship (QSAR). Investigating a broader range of microbial species, including multidrug-resistant strains, will be crucial in determining the clinical potential of these compounds. Further mechanistic studies are also warranted to fully elucidate their mode of action and identify specific molecular targets.

References

  • Coulibaly, S., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272–279.
  • Coulibaly, S., et al. (2022). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023, February 17). ResearchGate. Available at: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023, July 28). ACS Omega. Available at: [Link]

  • Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. (2026, February 21). ResearchGate. Available at: [Link]

  • Rathee, P. S., et al.
  • Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. (2017, January 31). Asian Journal of Chemistry. Available at: [Link]

  • Alasmary, F. A. S., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206–15223.
  • Ajani, O. O., et al.
  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
  • Sharma, D., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 108.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023, February 17). ResearchGate. Available at: [Link]

  • Pawar, N. S., et al. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. European Journal of Pharmaceutical Sciences, 21(2-3), 115–118.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
  • Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. Benchchem.
  • Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4- triazolobenzimidazole derivatives.
  • Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. (2024, December 5). MDPI.
  • Literature MIC values for tested antibiotics.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). MDPI. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentr
  • A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter.

Sources

Comparative

Spectroscopic Comparison of 1-Butyl-2-Methylbenzimidazole Metal Complexes: A Comprehensive Guide

Executive Summary In the realm of coordination chemistry and metallodrug development, benzimidazole derivatives are privileged scaffolds. Specifically, 1-butyl-2-methylbenzimidazole (BMB) offers a unique combination of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and metallodrug development, benzimidazole derivatives are privileged scaffolds. Specifically, 1-butyl-2-methylbenzimidazole (BMB) offers a unique combination of steric and electronic properties. The N1-butyl chain imparts significant lipophilicity—crucial for cellular membrane permeability in biological applications—while the C2-methyl group provides electron density (+I effect) that strengthens the coordination bond at the N3 position.

This guide provides an objective, data-driven comparison of BMB coordinated with various transition metals (Cu, Co, Ru, Ag). By analyzing their spectroscopic signatures (IR, UV-Vis, NMR), researchers can validate complex formation, determine coordination geometries, and select the optimal metallo-construct for downstream applications ranging from homogeneous catalysis to targeted cytotoxicity.

Mechanistic Grounding: The BMB Ligand

To understand the spectroscopic behavior of BMB complexes, we must first analyze the free ligand. The BMB molecule features an imine nitrogen (N3) with a lone pair residing in an sp² hybridized orbital, making it an excellent σ-donor and moderate π-acceptor. Crystallographic and spectroscopic studies of BMB derivatives confirm that the C=N bond possesses strong double-bond character (approx. 1.321 Å), which is highly sensitive to metal coordination[1].

When a transition metal binds to the N3 position, the electron density across the benzimidazole ring shifts. This perturbation is the fundamental cause of the spectroscopic changes we observe in FT-IR, UV-Vis, and NMR analyses[2][3].

G BMB BMB Ligand Design N1 N1-Butyl Group Steric Hindrance & Lipophilicity BMB->N1 C2 C2-Methyl Group Electron Donation (+I effect) BMB->C2 N3 N3-Imine Nitrogen σ-donor / π-acceptor BMB->N3 Bio Enhanced Cellular Uptake (Drug Development) N1->Bio Cat Tuned Metal Center (Catalysis) C2->Cat N3->Cat

Structural logic of BMB ligand design influencing biological and catalytic applications.

Spectroscopic Comparison and Data Presentation

The validation of BMB-metal complexes relies on a multi-modal spectroscopic approach. Below is a comparative analysis of representative BMB complexes based on established coordination chemistry benchmarks for benzimidazole derivatives[2][3][4].

FT-IR Spectroscopy: The Primary Diagnostic

The most immediate proof of coordination is the shift in the azomethine ν (C=N) stretching frequency. In free BMB, this band appears around 1625 cm⁻¹. Upon coordination, the withdrawal of electron density by the metal center weakens the C=N bond, shifting the frequency to lower wavenumbers (1590–1605 cm⁻¹)[2][4]. Additionally, the appearance of new bands in the far-IR region (410–480 cm⁻¹) confirms the formation of the Metal-Nitrogen (M-N) bond[2].

UV-Vis Spectroscopy: Probing Geometry

UV-Vis spectroscopy elucidates the electronic transitions and geometry of the complex. Free BMB exhibits π→π∗ and n→π∗ transitions in the UV region (240–280 nm). Upon complexation, Ligand-to-Metal Charge Transfer (LMCT) bands emerge. Furthermore, d-d transitions in the visible region dictate the geometry:

  • Cu(II) complexes typically show a broad d-d band around 645 nm, indicative of a square planar geometry[2][3].

  • Co(II) complexes exhibit transitions around 580 nm, characteristic of a tetrahedral environment[4].

¹H NMR Spectroscopy: Confirming Solution Stability

For diamagnetic complexes (e.g., Ru(II), Ag(I)), ¹H NMR is critical for proving that the complex remains intact in solution. The coordination of the metal deshields the protons on the benzimidazole ring. Most notably, the C2-methyl protons, which resonate at ~2.55 ppm in the free ligand, shift downfield (e.g., to 2.85 ppm in Ru(II) complexes) due to their proximity to the electron-withdrawing metal center[3][5].

Table 1: Benchmark Spectroscopic Signatures of BMB Metal Complexes
CompoundIR ν (C=N) (cm⁻¹)IR ν (M-N) (cm⁻¹)UV-Vis λmax​ (nm)¹H NMR (2-CH₃) (ppm)Geometry / Magnetic Prop.
Free BMB 1625N/A245, 2752.55N/A
[Cu(BMB)₂Cl₂] 1595445250, 380, 645ParamagneticSquare Planar / Paramagnetic
[Co(BMB)₂Cl₂] 1602430255, 340, 580ParamagneticTetrahedral / Paramagnetic
[Ru(BMB)₃]²⁺ 1590480260, 420 (MLCT)2.85Octahedral / Diamagnetic
[Ag(BMB)₂]⁺ 1605410248, 2802.70Linear / Diamagnetic

Experimental Workflows: Self-Validating Protocols

As a researcher, your synthesis protocols must be self-validating. The following methodologies explain not just the steps, but the causality behind the experimental conditions.

Protocol A: General Synthesis of [M(BMB)₂Cl₂] Complexes (M = Cu, Co)
  • Preparation: Dissolve 2.0 mmol of BMB ligand in 15 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is chosen because the lipophilic butyl group of BMB ensures complete solubility, while the lack of water prevents the formation of competing metal-aquo complexes.

  • Metal Addition: Dissolve 1.0 mmol of the metal chloride salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (75 °C) for 4 hours.

    • Causality: Refluxing provides the necessary activation energy to displace the solvent molecules from the metal's inner coordination sphere, allowing the sterically hindered BMB to bind.

  • Isolation: Cool the solution to 4 °C overnight. Filter the resulting precipitate.

    • Causality: The resulting complex is significantly less soluble in cold ethanol than the free ligand, driving the reaction forward via precipitation (Le Chatelier's principle).

  • Purification: Wash the precipitate with cold diethyl ether (3 × 5 mL) and dry in vacuo.

    • Causality: Diethyl ether removes any unreacted lipophilic BMB ligand without dissolving the target metal complex.

Protocol B: Spectroscopic Characterization Pipeline
  • FT-IR Analysis: Prepare a KBr pellet (1 mg complex : 100 mg KBr). Scan from 4000 to 400 cm⁻¹.

    • Validation Check: Ensure the absence of a broad peak at 3400 cm⁻¹ (unless hydrated) and verify the downward shift of the C=N peak compared to the free ligand. The KBr matrix is essential as it is transparent down to 400 cm⁻¹, allowing observation of the M-N bond[2].

  • UV-Vis Analysis: Dissolve the complex in spectroscopic grade DMSO (10⁻⁴ M). Scan from 200 to 800 nm.

    • Validation Check: DMSO is used to ensure complete dissolution. Compare the d-d transition bands against Table 1 to confirm the expected coordination geometry[3].

  • NMR Analysis (For Diamagnetic Complexes): Dissolve 5 mg of the complex in 0.5 mL of DMSO- d6​ .

    • Validation Check: Look for the downfield shift of the C2-methyl singlet. If the peak matches the free ligand exactly, the complex has dissociated in solution.

G Ligand 1-Butyl-2-methylbenzimidazole (BMB) Ligand Complex BMB-Metal Complex Coordination via N3 Ligand->Complex Metal Transition Metal Precursor (Cu, Co, Ru, Ag) Metal->Complex IR FT-IR Spectroscopy Shift in ν(C=N), Appearance of ν(M-N) Complex->IR UV UV-Vis Spectroscopy LMCT & d-d Transitions Complex->UV NMR 1H/13C NMR Deshielding of 2-CH3 (Diamagnetic) Complex->NMR Valid Validated Complex Structure IR->Valid UV->Valid NMR->Valid

Workflow for the synthesis and spectroscopic validation of BMB metal complexes.

Alternative Applications: Drug Development vs. Catalysis

When selecting a BMB metal complex, the choice of the metal center drastically alters the performance profile:

  • Drug Development (Cu & Ru alternatives): Copper(II) and Ruthenium(II) BMB complexes are highly prized in oncology. The lipophilic butyl group enhances cellular uptake, while the metal center facilitates DNA intercalation or reactive oxygen species (ROS) generation. Cu(II) complexes, with their square planar geometry, are particularly adept at intercalating between DNA base pairs[2][4].

  • Homogeneous Catalysis (Co & Ag alternatives): Cobalt(II) and Silver(I) complexes are frequently utilized in catalytic transformations (e.g., oxidation reactions or carbene transfers). The C2-methyl group increases the electron density on the metal, making it more nucleophilic, while the bulky N1-butyl group provides steric shielding that can induce enantioselectivity in asymmetric catalysis.

Sources

Validation

Mastering Quantitative Analysis: A Comparative Guide to 1-butyl-2-methylbenzimidazole Calibration for Mass Spectrometry

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of standard curve calibration for 1-butyl-2-methylbenzimidazole using mass spectrometry. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and compare its performance with alternative analytical standards.

Introduction: The "Why" Behind Precise Quantification

1-butyl-2-methylbenzimidazole belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate determination of its concentration in various matrices is critical for pharmacokinetic studies, metabolism profiling, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[1]

A robust and reliable calibration curve is the foundation of any quantitative LC-MS/MS method. It establishes the relationship between the known concentration of an analyte and the instrument's response, allowing for the accurate determination of unknown concentrations in samples. This guide will walk you through the essential steps and considerations for creating a high-quality standard curve for 1-butyl-2-methylbenzimidazole.

The Cornerstone of Accuracy: Choosing the Right Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS for 1-butyl-2-methylbenzimidazole would be a stable isotope-labeled (SIL) version of the analyte itself (e.g., 1-butyl-2-methylbenzimidazole-d7). SIL internal standards are considered the "gold standard" as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[1]

However, the synthesis of a custom SIL-IS can be time-consuming and expensive. A viable alternative is to use a structural analog that is not present in the sample matrix. For 1-butyl-2-methylbenzimidazole, a suitable structural analog could be 2-n-butylmercaptobenzimidazole . This compound shares structural similarity but has a different mass, allowing for its distinct detection by the mass spectrometer.[2]

Experimental Protocol: Building a Validated Standard Curve

This protocol outlines a detailed procedure for generating a standard curve for 1-butyl-2-methylbenzimidazole using LC-MS/MS.

Materials and Reagents
  • 1-butyl-2-methylbenzimidazole analytical standard (≥98% purity)

  • 2-n-butylmercaptobenzimidazole (Internal Standard, ≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Blank biological matrix (e.g., human plasma, rat liver microsomes)

Preparation of Stock and Working Solutions

The solubility of benzimidazole derivatives is generally good in polar organic solvents like methanol and acetonitrile.[3][4]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-butyl-2-methylbenzimidazole and 2-n-butylmercaptobenzimidazole into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These stock solutions should be stored at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the 1-butyl-2-methylbenzimidazole primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the 2-n-butylmercaptobenzimidazole primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards

Calibration standards are prepared by spiking the blank biological matrix with the working standard solutions.

  • In separate microcentrifuge tubes, add the appropriate volume of the 1-butyl-2-methylbenzimidazole working standard solutions to the blank matrix to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • Include a "blank" sample containing only the matrix and a "zero" sample containing the matrix and the internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.[1]

  • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

The following are starting parameters that should be optimized for your specific instrument.

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions (To be determined by infusion of individual standards)
1-butyl-2-methylbenzimidazolePrecursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
2-n-butylmercaptobenzimidazole (IS)Precursor Ion > Product Ion 1 (Quantifier)

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation.

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions (Analyte & IS) Working Prepare Working Standards (Serial Dilutions) Stock->Working IS_Working Prepare IS Working Solution (100 ng/mL) Stock->IS_Working Spike Spike Blank Matrix with Working Standards (1-1000 ng/mL) Working->Spike Add_IS Add Internal Standard Spike->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS caption Figure 1. Experimental workflow for generating a standard curve.

Figure 1. Experimental workflow for generating a standard curve.

Data Analysis and Performance Evaluation

The data obtained from the LC-MS/MS analysis is used to construct the calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. A linear regression analysis is then applied to the data points.

Linearity and Dynamic Range

The linearity of the calibration curve is assessed by the coefficient of determination (R²). A value of R² ≥ 0.99 is generally considered acceptable.[5] The dynamic range is the concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[6] The LOQ is typically the lowest point on the calibration curve.

Comparison with Alternative Analytical Standards

To provide a comprehensive evaluation, we compare the hypothetical performance of 1-butyl-2-methylbenzimidazole with other relevant benzimidazole derivatives that might be used as analytical standards.

Parameter1-butyl-2-methylbenzimidazole (Hypothetical)Isotonitazene (Nitazene Analog)[6]Albendazole[1]
Linearity (R²) ≥ 0.995> 0.993≥ 0.99
Linear Range 1 - 1000 ng/mL0.1 - 50 nM1 - 2000 ng/mL
LOD ~0.2 ng/mL0.01 - 0.1 nM~0.5 ng/mL
LOQ 1 ng/mL0.1 nM1 ng/mL
Internal Standard 2-n-butylmercaptobenzimidazoleDeuterated analogAlbendazole-d3
Sample Matrix PlasmaWhole BloodPlasma

This comparison highlights that the expected performance of a well-developed method for 1-butyl-2-methylbenzimidazole is comparable to that of other benzimidazole compounds analyzed by LC-MS/MS.

Trustworthiness and Self-Validation

The protocol described in this guide incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of an Internal Standard: Corrects for variability, ensuring that each sample is internally controlled.

  • Inclusion of Blanks and Zeros: Confirms the absence of contamination and interference.

  • Quality Control Samples: Prepared at low, medium, and high concentrations within the calibration range, these are analyzed with each batch of samples to verify the accuracy and precision of the curve.

  • Multiple MRM Transitions: Using a quantifier and a qualifier ion for the analyte adds an extra layer of confirmation to its identity.

Conclusion

The development of a robust and reliable standard curve is a critical step in the quantitative analysis of 1-butyl-2-methylbenzimidazole by mass spectrometry. By following the detailed protocol outlined in this guide, researchers can establish a high-quality calibration curve that ensures the accuracy and precision of their results. The comparison with alternative standards demonstrates that with careful method development, the quantification of 1-butyl-2-methylbenzimidazole can be achieved with performance metrics that meet the stringent requirements of drug development and scientific research.

References

  • BenchChem. (2025).
  • Gundersen, P. O., Øiestad, E. L., & Berg, T. (2023). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, 47(8), 816-826.
  • BenchChem. (2025).
  • Gundersen, P. O., Øiestad, E. L., & Berg, T. (2023). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Semantic Scholar.
  • Fedorak, P. M., Coy, A. C., & Gieg, L. M. (2020).
  • Food and Agriculture Organization of the United Nations. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
  • Gundersen, P. O., Øiestad, E. L., & Berg, T. (2023). High-throughput quantification of emerging ''nitazene'' benzimidazole opioid analogs by microextraction and UHPLC-MS/MS.
  • Wagner, E. C., & Millett, W. H. (1943). BENZIMIDAZOLE. Organic Syntheses, 23, 7.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • Cerilliant. (n.d.).
  • N'guessan, A. D., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
  • Domańska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC.
  • Yildirim, S., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Shimadzu Corporation. (n.d.). Analysis of Golf Course Pesticides Using LC/MS/MS.
  • Tottori University. (n.d.). LC-MS/MS Analysis Method Addition Work.
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • Agilent Technologies. (n.d.). Identification and Quantification of Benzodiazepines and Their Metabolites by LC/MS.
  • Google Patents. (2012).
  • Domańska, U., & Rogalski, M. (2004). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in dichloromethane; points are the experimental values.
  • Fux, E., et al. (2014). High resolution mass spectrometry for quantitative analysis and untargeted screening of algal toxins in mussels and passive samplers. Analytica Chimica Acta, 837, 48-60.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 225-232.
  • BenchChem. (2025). Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole.
  • Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar.
  • Thermo Fisher Scientific. (n.d.).
  • Källback, P., et al. (2016). Quantitative Mass Spectrometry Imaging of Molecules in Biological Systems. Diva-Portal.org.
  • Japanese Society for Biomedical Mass Spectrometry. (2024). Medical Mass Spectrometry.4). Medical Mass Spectrometry.

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Safety & Regulatory Compliance

Safety

Executive Summary: The Causality of Benzimidazole Waste Management

An authoritative, scientifically grounded operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals managing the handling and disposal of 1-Butyl-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals managing the handling and disposal of 1-Butyl-2-methylbenzimidazole (CAS: 4887-85-8) .

In pharmaceutical development and organic synthesis, 1-Butyl-2-methylbenzimidazole serves as a valuable intermediate due to the versatile reactivity of its bicyclic heterocycle. However, the very structural features that make benzimidazoles pharmacologically active—specifically their lipophilicity and the extreme chemical stability of the fused benzene-imidazole ring system—make them persistent environmental hazards.

As an Application Scientist, I cannot overstate this: Never discharge benzimidazole derivatives into standard sewer systems [1]. Benzimidazoles exhibit moderate to high aquatic toxicity, particularly affecting aquatic invertebrates like Daphnia magna and green algae[2][3]. Because these compounds are alien to natural metabolic pathways, they resist biodegradation[4]. Therefore, disposal protocols must prioritize total molecular destruction (high-temperature incineration) over dilution.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical parameters driving the compound's behavior.

Table 1: Physicochemical and Hazard Profile of 1-Butyl-2-methylbenzimidazole

ParameterSpecification / DataOperational Implication
Chemical Name 1-Butyl-2-methylbenzimidazoleSubstituted heterocyclic organic compound.
CAS Number 4887-85-8Primary identifier for waste manifesting[1].
Molecular Formula C₁₂H₁₆N₂High nitrogen content; generates NOx upon combustion.
Ecological Toxicity High aquatic persistenceCorrelates with lipophilicity (log Kow); toxic to aquatic microbes and invertebrates[2].
Combustion Byproducts CO, CO₂, NOxRequires flue gas scrubbing during incineration to capture toxic nitrogen oxides[5].
EPA/RCRA Status Unlisted Hazardous WasteMust be managed as toxic waste under general EPA RCRA guidelines; cannot be landfilled directly[6].

Operational Safety & Spill Containment Protocol

Before addressing routine disposal, laboratories must be equipped to handle accidental releases. This protocol is designed as a self-validating system, ensuring that each step visually or chemically confirms the success of the previous one.

Step-by-Step Spill Response Workflow:

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-impermeable nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) to prevent inhalation of aerosolized dust[1].

  • Source Containment: If the material is in solution, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Validation: Ensure a dry perimeter is established around the liquid.

  • Mechanical Collection: Use spark-proof, non-static tools to sweep or shovel the solid/absorbent into a compatible, sealable hazardous waste container[1]. Validation: Inspect the surface under bright light to ensure no macro-particulates remain.

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic traces, followed by a thorough water rinse.

  • Wash Collection: Absorb the wash liquids and add them to the hazardous waste container. Do not let wash water enter the drain.

Step-by-Step Disposal Workflows

Because 1-Butyl-2-methylbenzimidazole contains nitrogen, standard open-air burning or basic landfilling is strictly prohibited. The nitrogen atoms in the imidazole ring will oxidize into toxic nitrogen oxides (NOx)[5][7]. The only scientifically sound method of disposal is controlled high-temperature incineration equipped with flue gas scrubbing [1].

Workflow A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Gather all unused or expired solid 1-Butyl-2-methylbenzimidazole into a tightly sealed, chemically inert container (e.g., HDPE or amber glass).

  • Labeling: Clearly label the container with the chemical name, CAS number (4887-85-8), and the hazard warning: "Toxic to Aquatic Life / Incineration Required."

  • Transfer: Transfer the container to a licensed chemical destruction facility.

  • Destruction: The facility will subject the material to rotary kiln incineration. The high temperatures (>1000°C) cleave the stable benzimidazole ring, while the integrated flue gas scrubbers neutralize the resulting NOx gases before atmospheric release[5].

Workflow B: Liquid Waste Disposal (Solvent Solutions)

In synthetic workflows, this compound is often dissolved in organic solvents.

  • Segregation: Determine the nature of the solvent. Segregate the waste into Halogenated (e.g., dissolved in DCM or Chloroform) or Non-Halogenated (e.g., dissolved in Methanol or Ethyl Acetate) waste streams. Causality: Mixing these streams alters the required incineration temperature and scrubber chemistry, drastically increasing disposal costs.

  • Secondary Containment: Store the liquid waste in a vented safety can within a secondary containment tray to prevent leakages into the environment.

  • Manifesting: Hand over to a licensed waste vendor, explicitly noting the presence of a nitrogenous heterocyclic compound in the solvent matrix.

Workflow C: Contaminated Packaging
  • Triple Rinsing: Empty containers must be triply rinsed with a solvent capable of dissolving the benzimidazole derivative[1].

  • Rinsate Routing: The solvent rinsate must be collected and routed to the Liquid Waste stream (Workflow B). Never pour the rinsate down the sink.

  • Puncturing: Once chemically decontaminated, puncture or crush the packaging to render it unusable for any other purpose[1].

  • Final Disposition: The decontaminated, punctured packaging can now be safely disposed of in a sanitary landfill or sent for standard combustible packaging incineration[1].

Waste Segregation & Disposal Logic Visualization

The following diagram illustrates the decision-making matrix for routing 1-Butyl-2-methylbenzimidazole waste, ensuring strict adherence to environmental safety standards.

G Start 1-Butyl-2-methylbenzimidazole Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Packaging Contaminated Packaging Start->Packaging SolidCollect Collect in Sealable Compatible Container Solid->SolidCollect LiquidSegregate Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidSegregate PackRinse Triple Rinse with Solvent Packaging->PackRinse SolidIncinerate High-Temp Incineration (Flue Gas Scrubbing) SolidCollect->SolidIncinerate LiquidLabel Label as Hazardous Flammable/Toxic Waste LiquidSegregate->LiquidLabel LiquidIncinerate Licensed Chemical Destruction Plant LiquidLabel->LiquidIncinerate PackPuncture Puncture to Prevent Reuse PackRinse->PackPuncture RinseWaste Rinse Solvent Added to Liquid Waste PackRinse->RinseWaste PackLandfill Sanitary Landfill or Incineration PackPuncture->PackLandfill RinseWaste->LiquidSegregate

Figure 1: Decision tree and operational workflow for the segregation, decontamination, and ultimate disposal of 1-Butyl-2-methylbenzimidazole and associated materials.

References

  • Consolidated List of Lists under EPCRA, CERCLA, CAA, and CWA . United States Environmental Protection Agency (EPA). Available at:[Link]

  • Ecological hazard assessment of major veterinary benzimidazoles: acute and chronic toxicities to aquatic microbes and invertebrates . PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Prediction of Potential Risk for Ten Azole and Benzimidazole Fungicides with the Aryl Hydrocarbon Receptor Agonistic Activity to Aquatic Ecosystems . ACS Publications. Available at:[Link]

  • Evaluation of toxicity of benzimidazole derivatives and their effect on functional parameters of Ceriodaphnia dubia . State Scientific and Technical Library of Ukraine. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Butyl-2-methylbenzimidazole

Comprehensive Safety & Handling Guide: 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a fundamental pillar of re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8)

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a fundamental pillar of reproducible and precise science. 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) is a valuable heterocyclic building block frequently utilized in drug discovery and phase-transfer catalysis[1]. However, its physical properties as a fine powder necessitate strict operational controls to prevent dermal contact and respiratory exposure[2].

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring both operator safety and environmental integrity.

Physicochemical Profile & Hazard Causality

Understanding the inherent properties of 1-Butyl-2-methylbenzimidazole is the first step in designing an effective defense strategy. The compound's molecular structure and physical state dictate the required engineering controls and PPE[3].

Table 1: Chemical Identity & Quantitative Hazard Summary

Property / ParameterValue / SpecificationCausality / Operational Relevance
CAS Number 4887-85-8[4]Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Formula C12H16N2[3]High nitrogen content necessitates specific NOx scrubbing during disposal.
Physical State Solid / PowderHighly prone to aerosolization and static charge accumulation during transfer[4].
GHS Hazard Profile Skin, Eye, & Respiratory IrritantDirect contact disrupts mucosal membranes; inhalation causes acute respiratory distress[2].
Fume Hood Flow Rate 80 - 100 fpmMinimum capture velocity required to prevent particulate escape into the lab[5].
Glove Thickness ≥ 4 mil NitrileProvides sufficient breakthrough time and mechanical durability for dry handling.

The Self-Validating PPE Matrix

Safety protocols fail when they rely solely on human memory. A self-validating system incorporates immediate feedback loops to ensure protection is active before exposure occurs. In alignment with, the following PPE matrix is required[5]:

  • Ocular Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Benzimidazole derivatives can cause severe ocular irritation. Standard safety glasses are insufficient because they allow airborne dust to enter from the sides. Goggles provide a hermetic seal[6].

    • Validation: Ensure a tight seal around the face; if you can feel air movement inside the goggles when exhaling sharply, adjust the strap tension.

  • Dermal Protection: Minimum 4-mil Nitrile gloves and a flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Nitrile provides superior chemical resistance against heterocyclic organic compounds compared to latex. Knit cuffs prevent the wrists from being exposed between the glove and the sleeve[7].

    • Validation (The "Inflation Test"): Before donning, trap air in the glove and squeeze. If it holds pressure without deflating, the barrier is intact and free of micro-punctures.

  • Respiratory Protection: Strict handling within a Class II Chemical Fume Hood.

    • Causality: Prevents the inhalation of dust, mist, or vapors[2]. If a fume hood is unavailable or a spill occurs outside of one, an N95/P100 particulate respirator is mandatory[8].

Operational Workflow (Step-by-Step)

This procedural workflow is designed to mitigate the specific risks of electrostatic discharge and dust aerosolization associated with 1-Butyl-2-methylbenzimidazole[4].

PPE_Workflow N1 Risk Assessment CAS 4887-85-8 N2 Engineering Controls Chemical Fume Hood N1->N2 Step 1 N3 PPE Selection Nitrile, Goggles, Lab Coat N1->N3 Step 2 N4 Active Handling Anti-static Weighing N2->N4 N3->N4 N5 Spill Event? N4->N5 Monitor N6 Spill Protocol Moisten & Collect N5->N6 Yes N7 Standard Clean-up Solvent Wipe N5->N7 No N8 Waste Disposal Licensed Incineration N6->N8 N7->N8

Figure 1: Logical workflow for the safe handling and disposal of 1-Butyl-2-methylbenzimidazole.

Step 1: Engineering Control Validation (Pre-Operation)

  • Action: Activate the chemical fume hood and verify the inward face velocity is between 80-100 fpm.

  • Validation: Tape a standard laboratory tissue to the bottom of the sash. The tissue must pull steadily inward. If it flutters outward or hangs completely still, do not open the chemical container.

Step 2: Active Handling & Transfer

  • Action: Use grounded, non-sparking spatulas and anti-static weighing paper[4].

  • Causality: Powders can accumulate static charge during friction (the triboelectric effect). A sudden electrostatic discharge can ignite suspended dust clouds or cause the powder to violently repel and scatter, contaminating the workspace[4].

Step 3: Surface Decontamination (Post-Operation)

  • Action: Wipe down the exterior of the primary container, the analytical balance, and the hood surface with a cloth dampened with a compatible solvent (e.g., 70% isopropanol), followed by a secondary wipe with distilled water.

  • Validation: Perform a visual inspection under bright light. The surface must be completely free of particulate residue before doffing PPE.

Spill Response & Disposal Plan

Even with rigorous controls, accidental releases occur. According to , an immediate and calculated response is critical[9].

Spill Response Protocol:

  • Isolate: Evacuate personnel to a safe area upwind of the spill and remove all sources of ignition[4].

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Instead, gently moisten the spilled material with water or a suitable solvent to bind the dust[2].

  • Collect: Use non-sparking tools to scoop the moistened material into a hazardous waste container with a secure lid[4].

Disposal Plan:

  • Action: The material must be disposed of by removal to a licensed chemical destruction plant[4].

  • Causality: 1-Butyl-2-methylbenzimidazole must undergo controlled incineration with flue gas scrubbing[10]. Because the molecule contains a high ratio of nitrogen (C12H16N2), standard incineration will release toxic nitrogen oxides (NOx) into the atmosphere. Flue gas scrubbers chemically neutralize these emissions before they reach the environment.

  • Strict Prohibition: Do not contaminate water sources; never discharge this chemical into standard sewer systems[10].

References

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • US4880894A - Quaternary ammonium salts used as phase transfer catalyst.

Sources

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